molecular formula C9H20N2 B1489361 1-ethyl-N,3-dimethylpiperidin-4-amine CAS No. 1247239-41-3

1-ethyl-N,3-dimethylpiperidin-4-amine

Cat. No.: B1489361
CAS No.: 1247239-41-3
M. Wt: 156.27 g/mol
InChI Key: GQWULILKFDIEHL-UHFFFAOYSA-N
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Description

1-Ethyl-N,3-dimethylpiperidin-4-amine is a piperidine-based amine compound with the molecular formula C9H20N2, offered as a chemical building block for research and development purposes . Piperidine scaffolds are privileged structures in medicinal chemistry, frequently employed in the synthesis of more complex molecules for pharmaceutical and biological screening . The structure of this compound, featuring a substituted piperidine ring with both ethyl and dimethylamine functional groups, makes it a versatile intermediate. Researchers can utilize this amine in synthetic chemistry, where it may serve as a ligand or precursor in the development of compounds with potential biological activity, similar to other N-alkyl piperidine derivatives used in chemical synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-ethyl-N,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWULILKFDIEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-ethyl-N,3-dimethylpiperidin-4-amine and the Broader N-Alkyl-4-aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 1-ethyl-N,3-dimethylpiperidin-4-amine

While a comprehensive experimental profile for 1-ethyl-N,3-dimethylpiperidin-4-amine is not available, computational predictions provide valuable insights into its basic properties.

PropertyValueSource
Molecular Formula C9H20N2PubChemLite[2]
Molecular Weight 156.27 g/mol PubChemLite[2]
Monoisotopic Mass 156.16264 DaPubChemLite[2]
Predicted XlogP 1.2PubChemLite[2]
SMILES CCN1CCC(C(C1)C)NCPubChemLite[2]
InChI InChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3PubChemLite[2]

Note: A CAS number for 1-ethyl-N,3-dimethylpiperidin-4-amine is not currently listed in the PubChem database.

The N-Alkyl-4-aminopiperidine Scaffold in Medicinal Chemistry

The N-alkyl-4-aminopiperidine core is a privileged scaffold in drug discovery, prized for its structural features that allow for versatile modifications to optimize pharmacological properties.[1] The basic nitrogen atom within the piperidine ring and the primary or secondary amine at the 4-position serve as key handles for chemical elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]

Key Applications in Drug Development

Derivatives of the N-alkyl-4-aminopiperidine scaffold have shown significant promise in targeting a range of biological entities, particularly G-protein coupled receptors (GPCRs) and protein kinases.[1]

  • Sigma-1 (σ1) Receptor Ligands: This scaffold is a cornerstone in the development of ligands for the Sigma-1 receptor, a molecular chaperone in the endoplasmic reticulum.[1] Modulation of the σ1 receptor is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[1]

  • Protein Kinase B (Akt) Inhibitors: The piperidin-4-yl moiety has been successfully integrated into potent and selective inhibitors of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway.[1] Given that this pathway is frequently hyperactivated in various cancers, Akt inhibitors based on this scaffold are attractive candidates for oncology drug discovery.[1]

  • Antiviral Agents: The piperidine-4-amine structure is also being explored in the development of novel antiviral compounds, such as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.

General Synthetic Strategies

The synthesis of N-alkyl-4-aminopiperidines can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of a protected 4-piperidone precursor. The following is a representative two-step protocol for the synthesis of a related compound, ethyl-piperidin-4-ylmethyl-amine, which illustrates the general principles.[3]

Workflow for the Synthesis of an N-Alkyl-4-aminopiperidine Analog

start N-Boc-4-formylpiperidine reductive_amination Reductive Amination start->reductive_amination intermediate tert-butyl 4-((ethylamino)methyl) piperidine-1-carboxylate reductive_amination->intermediate Ethylamine, NaBH(OAc)₃ deprotection Boc Deprotection intermediate->deprotection product Ethyl-piperidin-4-ylmethyl-amine deprotection->product TFA, DCM

Sources

The Linchpin in JAK Inhibitor Synthesis: A Technical Guide to the Chiral Piperidine Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and other inflammatory conditions. At the heart of many of these therapeutic agents lies a complex chiral piperidine scaffold, which is critical for their biological activity and selectivity. This technical guide provides a comprehensive overview of the synthesis of JAK inhibitors, with a particular focus on the pivotal role of the chiral aminopiperidine core. While the specific amine 1-ethyl-N,3-dimethylpiperidin-4-amine is not prominently cited in the synthesis of major JAK inhibitors, this guide will delve into the closely related and industrially crucial intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , the cornerstone for the synthesis of tofacitinib. We will explore the strategic importance of this moiety, dissect various synthetic routes, and provide detailed protocols, offering field-proven insights into the causal relationships behind experimental choices.

Introduction: The JAK-STAT Pathway and the Rise of Targeted Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, such as rheumatoid arthritis and psoriasis.

JAK inhibitors are small molecules designed to interfere with this pathway by blocking the ATP-binding site of JAKs, thereby modulating the immune response. Tofacitinib, the first oral JAK inhibitor approved for the treatment of rheumatoid arthritis, serves as a prime example of the successful application of this therapeutic strategy.[1][2]

The molecular architecture of tofacitinib and other related inhibitors reveals a common structural motif: a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically defined substituted piperidine ring. It is this chiral piperidine unit that plays a crucial role in orienting the molecule within the kinase's active site, thus ensuring potent and selective inhibition.

Figure 1: Simplified JAK-STAT Signaling Pathway.

The Cornerstone Intermediate: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

A meticulous examination of the synthetic routes for tofacitinib reveals that the most critical and cost-contributing component is the chiral piperidine intermediate, specifically (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[3][4] The precise stereochemistry of this fragment is paramount; only the (3R,4R) enantiomer confers the desired potent inhibition of JAK3 and JAK1.[5]

The synthesis of this key intermediate is a significant challenge due to the presence of two adjacent stereocenters.[4] Numerous strategies have been developed to achieve high diastereoselectivity and enantioselectivity, broadly categorized into:

  • Chiral Resolution: Separation of a racemic mixture of the piperidine derivative using a chiral resolving agent.

  • Asymmetric Synthesis: Building the chiral piperidine from an achiral starting material or a chiral pool precursor using stereoselective reactions.

The benzyl group on the piperidine nitrogen serves as a crucial protecting group throughout the synthesis, which can be readily removed in a later step via catalytic hydrogenation.[6]

Synthetic Strategies for the Chiral Piperidine Core

The industrial synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been a subject of extensive research to improve efficiency, reduce cost, and ensure high purity. Below are summaries of prominent and field-proven approaches.

Route from 3-Amino-4-methylpyridine

One of the most common industrial routes starts from the readily available and inexpensive 3-amino-4-methylpyridine.[1][3] This multi-step synthesis involves the reduction of the pyridine ring to a piperidine, followed by the introduction of the necessary functional groups.

Workflow Overview:

  • N-Acylation and N-Benzylation: The starting material undergoes N-acylation, followed by quaternization of the pyridine ring with benzyl chloride.[7]

  • Selective Reduction: The resulting pyridinium salt is selectively reduced, often using sodium borohydride (NaBH₄), to yield a tetrahydropyridine intermediate.[3]

  • Hydrolysis and Reductive Amination: The amide group is hydrolyzed, and a subsequent reductive amination with methylamine introduces the N-methyl group.[7]

  • Chiral Resolution: The resulting racemic mixture of (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine is then resolved using a chiral acid, such as di-p-toluoyl-L-tartaric acid (DTTA), to isolate the desired (3R,4R)-enantiomer.[1][7]

The primary advantage of this route is the low cost of the starting material. However, the chiral resolution step can be inefficient, leading to the loss of at least 50% of the material.

Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)

To overcome the inherent inefficiency of classical resolution, more advanced strategies involving asymmetric catalysis have been developed. A notable example is the use of a dynamic kinetic resolution-asymmetric reductive amination protocol.[8]

In this sophisticated approach, a racemic ketone precursor, 1-benzyl-4-methylpiperidin-3-one, is reacted with methylamine to form an imine. This imine is then hydrogenated using a chiral catalyst (e.g., an Iridium complex with a chiral ligand like BiPheP). The catalyst preferentially reduces one enantiomer of the imine, while the unreacted imine rapidly racemizes, allowing for a theoretical yield of up to 100% of the desired diastereomer.[8] This method represents a significant improvement in atom economy and efficiency over classical resolution.

Assembly of Tofacitinib: The Final Steps

Once the enantiomerically pure piperidine intermediate is secured, the final assembly of tofacitinib involves coupling it with the pyrrolo[2,3-d]pyrimidine core.

Figure 2: Final Assembly of Tofacitinib.

Key Steps in the Final Assembly:

  • Nucleophilic Aromatic Substitution (SNAr): The chiral amine intermediate is coupled with a halogenated pyrrolo[2,3-d]pyrimidine, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via an SNAr reaction. This step is usually carried out in the presence of a base, such as potassium carbonate.[9]

  • Debenzylation: The benzyl protecting group on the piperidine nitrogen is removed. This is most commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂).[6]

  • Acylation: The final step involves the acylation of the secondary amine on the piperidine ring with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride, to yield tofacitinib.[1][6]

Representative Experimental Protocol

The following protocol is a representative example for the debenzylation and subsequent acylation steps, based on methodologies described in the literature.[6]

Step 1: Debenzylation of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • To a solution of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous methanol in a suitable reaction vessel, add 10% Palladium on carbon (0.2 eq).

  • Add ammonium formate (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be used in the next step without further purification.

Step 2: Acylation to form Tofacitinib

  • Dissolve the crude product from Step 1 in a suitable solvent, such as absolute ethanol.

  • Add ethyl cyanoacetate (1.5 eq) to the solution.

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at a temperature between 20-50°C until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, the product can be isolated and purified by standard methods, such as crystallization, often as a citrate salt to improve stability and handling.[2]

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route for the chiral piperidine intermediate often involves a trade-off between cost, efficiency, and stereochemical purity.

RouteStarting MaterialKey AdvantageKey DisadvantageTypical Overall YieldRef.
Chiral Resolution 3-Amino-4-methylpyridineInexpensive starting materialInefficient (loses >50% of material), requires resolving agent15-25%[1],[3]
Asymmetric Synthesis (DKR) 1-Benzyl-4-methylpiperidin-3-oneHigh theoretical yield, excellent stereocontrolRequires expensive chiral catalyst and specialized equipment>70% (for the key step)[8]
Chiral Pool Synthesis Crotyl AlcoholHigh enantiomeric purity from a chiral starting materialLonger synthetic sequence~19%[5]

Conclusion

The synthesis of complex pharmaceutical agents like JAK inhibitors is a testament to the ingenuity of modern organic chemistry. While the initially queried 1-ethyl-N,3-dimethylpiperidin-4-amine is not a recognized key intermediate, the underlying structural motif of a chiral, disubstituted aminopiperidine is indeed the linchpin in the synthesis of tofacitinib and related molecules. The journey from simple, achiral starting materials like 3-amino-4-methylpyridine to the enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine highlights the critical interplay between strategic protecting group chemistry, advanced catalytic methods like asymmetric hydrogenation, and classical resolution techniques. Understanding these intricate synthetic pathways is not merely an academic exercise; it is fundamental to the development of scalable, cost-effective, and robust manufacturing processes that ultimately enable patient access to these life-changing therapies. The continued innovation in asymmetric synthesis will undoubtedly pave the way for even more efficient routes to these and future generations of kinase inhibitors.

References

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2026, February 5). Der Pharma Chemica. Retrieved February 18, 2026, from [Link]

  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (n.d.). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Patil, S. A., et al. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Retrieved February 18, 2026, from [Link]

  • Pizzuti, M. G., et al. (2018, November 14). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1757–1764. [Link]

  • Reddy, B. V. S., et al. (2018, March 16). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 437-442. [Link]

  • Various Authors. (2025, August 7). Graphical synthetic routes of tofacitinib. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Novel synthetic process of tofacitinib citrate. (2016, February 24). Eureka | Patsnap. Retrieved February 18, 2026, from [Link]

  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
  • Various Authors. (n.d.). Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. (n.d.). Google Patents.
  • Preparation method of tofacitinib. (n.d.). Google Patents.
  • Active Ingredient TOFACITINIB CITRATE (IR, Tablet). (n.d.). Formulation Diary. Retrieved February 18, 2026, from [Link]

  • 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE OR A SALT THEREOF AND PROCESSES FOR PREPARING TOFACITINIB USING THE SAME. (2020, October 8). WIPO Patentscope. Retrieved February 18, 2026, from [Link]

  • Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2025, November 13). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.
  • G. I. Georg, F. A. L. Anet, et al. (2020, July 22). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Retrieved February 18, 2026, from [Link]

Sources

Introduction: The Piperidin-4-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Piperidin-4-amines

The piperidine ring is the most prevalent saturated N-heterocyclic system found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids.[2] Within this privileged class of structures, the N-substituted piperidin-4-amine motif stands out as a particularly versatile and valuable scaffold. Its intrinsic structural features—a basic nitrogen atom within the ring (N-1) and an exocyclic amino group at the 4-position—provide two distinct points for chemical modification. This dual functionality allows medicinal chemists to finely tune the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and achieving potent and selective target engagement.[3]

This technical guide offers a detailed exploration of the structure-activity relationships (SAR) of N-substituted piperidin-4-amines. Moving beyond a simple catalog of compounds, we will analyze the causal relationships between specific structural modifications at both the piperidine nitrogen and the 4-amino group and their resulting impact on biological activity. We will delve into key therapeutic areas where this scaffold has proven fruitful, including antifungal agents, opioid receptor modulators, and kinase inhibitors, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.

Part 1: The Synthetic Foundation - Accessing the Piperidin-4-amine Core

The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. The most common and efficient strategy for synthesizing the piperidin-4-amine core is the reductive amination of an N-substituted-4-piperidone with a primary amine. This method is widely applicable and allows for the introduction of a wide variety of substituents at the 4-amino position.[4]

Experimental Protocol 1: General Procedure for Reductive Amination

This protocol describes a typical reductive amination to form an N-substituted piperidin-4-amine from the corresponding piperidone.

Materials:

  • N-substituted 4-piperidone (1.0 eq)

  • Primary amine (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired primary amine (1.5 eq) in anhydrous DCM or DCE.

  • If the amine salt is used, add a base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 8-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted piperidin-4-amine.[4][5]

Part 2: Deconstructing the SAR - Key Structural Modifications and Their Biological Consequences

The pharmacological profile of a piperidin-4-amine derivative is exquisitely sensitive to the nature of the substituents at two key positions: the piperidine ring nitrogen (N-1) and the exocyclic 4-amino group.

SAR at the Piperidine Nitrogen (N-1 Position)

The N-1 substituent plays a critical role in defining the molecule's interaction with its biological target and can dramatically alter its efficacy and functional activity.

Large, lipophilic groups at the N-1 position are often crucial for achieving high potency. The nature of this group can dictate agonist versus antagonist activity at certain receptors.

  • Antifungal Activity: In the development of novel antifungals targeting ergosterol biosynthesis, SAR analysis revealed that combining a benzyl or phenylethyl group at the N-1 position with a long alkyl chain at the 4-amino group was most beneficial for enhancing activity.[4] These bulky, aromatic groups likely engage in hydrophobic interactions within the active site of the target enzymes, sterol C14-reductase and sterol C8-isomerase.[4]

  • Opioid Receptor Modulation: The N-1 substituent is a key determinant of functional activity at opioid receptors. Within a series of piperidin-4-yl-1,3-dihydroindol-2-ones targeting the nociceptin receptor (NOP), modifications at this position yielded both potent agonists and antagonists.[6] This phenomenon is highly reminiscent of classic opioid SAR, where changing the N-methyl group in morphine (an agonist) to an N-allyl or N-cyclopropylmethyl group produces potent antagonists like naloxone and naltrexone.[6] This highlights the ability of the N-1 substituent to modulate the conformational state of the receptor upon binding, thereby switching the functional response.

  • Steroid-5α-Reductase Inhibition: For inhibitors of 5α-reductase, large N-substituents were also favored. Compounds with N-diphenylacetyl and N-dicyclohexylacetyl groups showed potent inhibition of the enzyme.[7]

G start N-Boc-4-piperidone reductive_amination Reductive Amination (Primary Amine, NaBH(OAc)3) start->reductive_amination boc_protected_amine N-Boc-4-amino-piperidine Derivative reductive_amination->boc_protected_amine deprotection Boc Deprotection (TFA or HCl) boc_protected_amine->deprotection free_piperidine 4-Amino-piperidine (Free N-1) deprotection->free_piperidine n1_alkylation N-1 Modification (Alkylation, Acylation, etc.) free_piperidine->n1_alkylation final_product Final N-Substituted Piperidin-4-amine Analog n1_alkylation->final_product

Caption: A typical workflow for synthesizing a diverse library of N-substituted piperidin-4-amines.

SAR at the 4-Amino Group

Modifications at the exocyclic 4-amino group are equally critical and directly influence the compound's ability to form key hydrogen bonds and electrostatic interactions.

The presence of a protonable nitrogen atom at the 4-amino position is often essential for activity.

  • Loss of Activity upon Acylation: In the antifungal series, acylation of the secondary exocyclic amino group to form amides resulted in a virtually complete loss of antifungal activity .[4] This strongly suggests that the protonated form of this amine is crucial for interacting with the target, likely through a key hydrogen bond or electrostatic interaction that is abolished when the nitrogen's basicity is reduced by the adjacent carbonyl group.

The size and nature of the alkyl substituent on the 4-amino nitrogen can dramatically impact potency, primarily by influencing hydrophobic interactions.

  • Optimal Chain Length for Antifungals: A clear SAR trend was observed where antifungal potency increased with the length of the n-alkyl chain on the 4-amino group. The most active compounds featured an n-dodecyl (C12) residue.[4] This long, lipophilic tail is believed to embed within the lipid-rich environment of the fungal cell membrane or the active site of the ergosterol biosynthesis enzymes.[4]

Compound IDN-1 Substituent (R¹)4-Amino Substituent (R²)MIC vs. A. fumigatus (µg/mL)[4]
2b Benzyln-Dodecyl0.5 - 2
3b Phenethyln-Dodecyl0.5 - 2
2c Benzyln-Decyl>16
2d BenzylIsobutylN/A
6a Benzyln-Dodecyl (N-acetylated)>16

This table clearly demonstrates that a long (dodecyl) alkyl chain at the 4-amino position and a bulky aralkyl group at N-1 are optimal for antifungal activity. It also shows the dramatic loss of activity upon acetylation of the 4-amino group.

Part 3: Advanced Applications and Case Studies

The versatility of the piperidin-4-amine scaffold allows its application across a wide range of biological targets beyond antifungals.

Kinase Inhibition (p38, PI3K, Akt)

The scaffold is frequently used in the design of kinase inhibitors, where the 4-amino group often serves as a key hydrogen-bond donor to the hinge region of the kinase.

  • p38 MAP Kinase: A series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and quinolinones were developed as highly potent inhibitors of p38 MAP kinase and TNF-α release.[8]

  • PI3Kδ Inhibition: Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were found to be potent PI3Kδ inhibitors with anti-proliferative activity against breast cancer cell lines.[9]

  • Akt (PKB) Inhibition: The scaffold was optimized to produce selective, orally active inhibitors of Protein Kinase B (Akt).[10] Initial leads with a 4-amino-4-benzylpiperidine core suffered from rapid metabolism. However, modifying the linker to a carboxamide at the 4-position resulted in potent and orally bioavailable inhibitors with significant in vivo antitumor activity.[10] This is a fascinating counterpoint to the antifungal case, where acylation abolished activity, demonstrating that SAR is always target-dependent.

CNS Agents and Ion Channel Blockers

The ability of the piperidine ring to adopt specific conformations and the basic nature of its nitrogens make it ideal for targeting CNS receptors and ion channels.

  • N-type Calcium Channel Blockers: Derivatives decorated on both nitrogen atoms with alkyl or acyl moieties were synthesized as N-type calcium channel blockers, with several compounds showing potent action against pain and neuropathic pain.[11][12]

  • Sigma (σ1) Receptors: A piperidine scaffold originally developed for dopamine D4 receptors was successfully repurposed to identify potent σ1 receptor modulators. The SAR study highlighted how subtle changes, such as adding a trifluoromethyl group to an indazole moiety attached to the piperidine, could dramatically increase potency and selectivity for the σ1 receptor.[13]

SAR_Summary cluster_core Piperidin-4-amine Core cluster_N1 N-1 Position cluster_N4 4-Amino Position Core Core N1_Good Favorable: - Bulky/Aralkyl (Benzyl, Phenethyl) - Large Acyl (Diphenylacetyl) - Increases potency/modulates efficacy Core->N1_Good Substitution Here N4_Good Favorable: - Free, basic amine (H-bond donor) - Long alkyl chains (n-Dodecyl) - Increases hydrophobic interaction Core->N4_Good Substitution Here N4_Bad Unfavorable (Often): - Acylation (Amide formation) - Loss of basicity/H-bonding Core->N4_Bad

Caption: Key SAR trends for the N-substituted piperidin-4-amine scaffold across various targets.

Conclusion and Future Perspectives

The N-substituted piperidin-4-amine core is a privileged scaffold in medicinal chemistry, offering multiple avenues for structural optimization. The key takeaways from this guide are:

  • The N-1 Position Governs Potency and Function: Large, lipophilic substituents at the piperidine nitrogen are frequently required for high potency. This position is a critical "steering group" that can modulate functional activity, switching compounds from agonists to antagonists.

  • The 4-Amino Group is a Key Interaction Point: The basicity of the exocyclic amine is often non-negotiable for biological activity, serving as a crucial hydrogen bond donor. Acylation at this position frequently abolishes activity, although target-specific exceptions exist (e.g., Akt inhibitors).

  • Lipophilicity Must Be Balanced: While lipophilic groups at both N-1 and the 4-amino position can enhance potency (e.g., antifungals), this must be carefully balanced to maintain favorable ADME properties and avoid issues like poor solubility or high metabolism.[10][14]

Future work in this area will likely focus on developing more stereoselective syntheses to explore the impact of stereochemistry on activity, a factor not deeply covered here but known to be critical for piperidine-containing drugs.[15][16] Furthermore, as new biological targets emerge, the inherent versatility and well-understood SAR of the N-substituted piperidin-4-amine scaffold ensure it will remain a cornerstone of drug discovery campaigns for years to come.

References

  • Hinteraus, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Deng, G., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available at: [Link]

  • Ghorai, M. K., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PubMed Central. Available at: [Link]

  • Gouda, M. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Zaratin, P., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. Available at: [Link]

  • Shadrick, W. R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

  • Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • O'Brien, E., et al. (2011). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Current Organic Chemistry. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Bender, A. M., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central. Available at: [Link]

  • Weintraub, P. M., et al. (2003). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. ChEMBL. Available at: [Link]

  • Leenaerts, J. E., et al. (1992). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, A., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wysong, C. L., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Cintrón-Rosado, G. A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Toudic, A. G., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Available at: [Link]

  • Jiang, J. D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, J. J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Larrow, J. F., et al. (2003). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Seilkhan, A. K., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

  • Brown, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Micheli, F., et al. (2006). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • Fereidoonnezhad, M., et al. (2023). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. Available at: [Link]

  • Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Ibrahim, M. T., et al. (2022). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Tarım Bilimleri Dergisi. Available at: [Link]

  • Berg, K., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

  • Zhang, M., et al. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Available at: [Link]

  • Sharma, S., & Singh, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Solubility profile of 1-ethyl-N,3-dimethylpiperidin-4-amine in organic solvents

[1]

CAS: 1247239-41-3 | Formula: C



MW:Class:123

Executive Summary

1-ethyl-N,3-dimethylpiperidin-4-amine is a lipophilic, basic diamine intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and related pharmaceutical scaffolds.[1] Its solubility behavior is governed by its tertiary piperidine core (lipophilic) and its secondary amine substituent (pH-sensitive polarity).

Core Solubility Characteristics:

  • Organic Solvents: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, THF).

  • Non-Polar Solvents: Good solubility in aliphatic hydrocarbons (Hexane, Heptane) due to the ethyl/methyl alkyl shielding.

  • Aqueous Solubility: pH-dependent.[1] Sparingly soluble in water as a free base (

    
    ); highly soluble as a hydrochloride or citrate salt (
    
    
    ).

Physicochemical Basis of Solubility

To understand the solubility profile without proprietary empirical data, we analyze the structural determinants derived from established structure-property relationships (SPR) of piperidine analogs.[1]

PropertyValue (Est.)Solubility Implication
LogP (Octanol/Water) ~1.5 – 1.9Moderately lipophilic.[1] Prefers organic phase in biphasic systems.
pKa (Ring N) ~10.1Strong base. Protonates readily; requires high pH (>12) to maintain free base form for organic extraction.
pKa (Exocyclic Amine) ~8.5 – 9.0Secondary amine. Acts as a hydrogen bond donor/acceptor, aiding solubility in alcohols.
Physical State Liquid (Oil)Likely miscible with solvents rather than requiring lattice energy disruption (unlike crystalline solids).
Structural Solubility Mechanism

The molecule features a "push-pull" solubility mechanism:[1]

  • The Lipophilic Scaffold: The ethyl group at

    
     and methyl group at 
    
    
    increase the carbon-to-heteroatom ratio, driving solubility in toluene and hexanes .[1]
  • The Polar Handle: The secondary amine (

    
    ) at position 4 allows for hydrogen bonding, ensuring miscibility with methanol  and ethanol .
    

Predicted Solubility Matrix

The following profile is synthesized from data on structural analogs (e.g., 1-benzyl-4-methylpiperidin-3-amine) and standard solvent compatibility for substituted piperidines.

Organic Solvents (Free Base Form)
Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction and synthesis.[1]
Polar Aprotic DMSO / DMFExcellent (>100 mg/mL)Suitable for stock solutions (

mM) in biological assays.
Polar Aprotic THF / Ethyl AcetateHigh (>50 mg/mL)Good for reaction media; EtOAC may require drying to prevent hydrolysis if activated.
Alcohols Methanol / EthanolHigh (>50 mg/mL)Soluble via H-bonding. Useful for crystallization of salts.[1]
Hydrocarbons Hexane / TolueneModerate - High Soluble, but may oil out at very low temperatures.
Ethers Diethyl Ether / MTBEModerate Good for washing, but less solubilizing than DCM.
Aqueous Systems (pH Dependence)
pH ConditionSpecies StateSolubilityApplication
Acidic (pH < 4) Dicationic Salt (

,

)
High (>100 mg/mL)Aqueous workup phase; compound stays in water.[1]
Neutral (pH 7) Mixture (Mono-cationic)Moderate Unstable partition coefficient; avoid for extraction.
Basic (pH > 12) Free Base (Neutral)Low (<1 mg/mL)Precipitation point. Target state for organic extraction.

Experimental Determination Protocol

As a researcher, you must validate these predictions for your specific batch (purity affects solubility). Use this Self-Validating Gravimetric Protocol .

Workflow Diagram: Solubility Determination

SolubilityProtocolStartStart: 10 mg CompoundSolventAddAdd 100 µL Solvent(Target: 100 mg/mL)Start->SolventAddSonicationSonicate (5 mins @ 25°C)SolventAdd->SonicationVisualCheckVisual Inspection(Clear vs. Turbid)ClearClear SolutionVisualCheck->ClearDissolvedTurbidTurbid / ParticulatesVisualCheck->TurbidUndissolvedResultHighSolubility > 100 mg/mLClear->ResultHighDiluteAdd +100 µL Solvent(Dilute to 50 mg/mL)Turbid->DiluteDilute->SonicationResultMedSolubility ~50 mg/mLDilute->ResultMedDissolvedResultLowSolubility < 50 mg/mLDilute->ResultLowStill TurbidSonication->VisualCheckSonication->VisualCheckRe-check

Caption: Step-wise gravimetric workflow to categorize solvent compatibility.

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of 1-ethyl-N,3-dimethylpiperidin-4-amine into a 1.5 mL HPLC vial.

  • Primary Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at 25°C.

    • Why? Viscous oils often form micro-emulsions that mimic solubility.[1] Sonication ensures true dissolution.

  • Observation:

    • Clear: Solubility

      
       100 mg/mL.
      
    • Cloudy: Proceed to dilution.

  • Secondary Addition: Add 100 µL additional solvent (Concentration: 50 mg/mL). Repeat agitation.

  • Quantification (Optional): Filter the supernatant and analyze via HPLC-UV (210 nm) against a standard curve for precise mg/mL values.

Applications in Synthesis & Purification

The solubility profile dictates the extraction strategy, specifically utilizing "pH Swing" purification.

pH-Dependent Extraction Logic

Because the compound has two basic nitrogens, its partition coefficient (

1
  • Acidic Workup: To remove non-basic impurities, dissolve the crude oil in 0.1 M HCl . The piperidine becomes a water-soluble salt.[1] Wash with Ethyl Acetate (impurities go to organic layer).

  • Basification: Adjust aqueous layer to pH 12-14 using NaOH.[1] The piperidine returns to its lipophilic free base form.[1]

  • Extraction: Extract the free base into DCM (3x).

Diagram: pH Swing Purification Strategy

pHSwingCrudeCrude Mixture(Impurities + Product)AcidifyAdd 1M HCl(pH < 4)Crude->AcidifyPartition1Partition: Water vs EtOAcAcidify->Partition1OrgLayer1EtOAc Layer(Neutral Impurities)Partition1->OrgLayer1DiscardAqLayer1Aqueous Layer(Product Salt)Partition1->AqLayer1KeepBasifyAdd 2M NaOH(pH > 12)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgDCM Layer(Pure Product Free Base)Extract->FinalOrg

Caption: Purification flowchart utilizing the compound's pH-dependent solubility switch.

References

  • Chemical Identity & Availability

    • 1-ethyl-N,3-dimethylpiperidin-4-amine (CAS 1247239-41-3).[1][2][4] CymitQuimica Product Catalog. Retrieved from

    • 1-ethyl-N,3-dimethylpiperidin-4-amine.[1][2][5] Angene Chemical.[1] Retrieved from [1]

  • Structural Analog Data (Tofacitinib Intermediates)

    • Synthesis and Characterization of Piperidine Derivatives. BenchChem Technical Guides. Retrieved from

    • Physicochemical Properties of 1-ethyl-3-methylpiperidine (Analog). PubChem, National Library of Medicine. CID 102760.[1] Retrieved from

  • General Solubility Protocols

    • Standard Practices for Solubility Determination in Drug Discovery. Cayman Chemical Technical Support. Retrieved from

Literature review of 3-methylpiperidin-4-amine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 3-Methylpiperidin-4-amine Scaffold: Synthetic Architecture and Medicinal Utility Subtitle: A Technical Deep-Dive into Stereoselective Synthesis, Conformational Analysis, and Emerging Therapeutic Applications

Executive Summary: The "Privileged" Piperidine Space

The 3-methylpiperidin-4-amine scaffold represents a critical structural motif in modern drug discovery.[1] While often overshadowed by its regioisomer (the 4-methylpiperidin-3-amine core found in the JAK inhibitor Tofacitinib), the 3-methyl-4-amine arrangement offers distinct pharmacological advantages.[1] Its value lies in conformational restriction : the C3-methyl group locks the piperidine ring into specific chair conformations, reducing the entropic penalty of binding and enhancing selectivity for hydrophobic pockets in GPCRs (e.g., CCR4, CCR1) and kinases.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic chemistry into process-scale synthesis, stereochemical resolution, and biological application.

Structural Analysis & Stereochemistry

The biological activity of this scaffold is dictated by the relative stereochemistry of the methyl and amine groups.

  • Cis-Configuration ((3R,4S) or (3S,4R)): The methyl and amine groups occupy equatorial-axial or axial-equatorial relationships relative to the ring, often forcing the ring into a specific twist-boat or chair form to minimize 1,3-diaxial strain.

  • Trans-Configuration ((3R,4R) or (3S,4S)): Typically more thermodynamically stable (diequatorial), but often less bioactive if the target binding pocket requires a "kinked" conformation.

Field Insight: In CCR4 antagonists, the cis-configuration is often preferred because the C3-methyl group engages a specific hydrophobic sub-pocket while positioning the C4-amine for salt-bridge formation with aspartate residues in the receptor.

Diagram 1: Scaffold Isomerism & Conformational Locking

This diagram illustrates the critical difference between the requested scaffold and the Tofacitinib isomer, highlighting the conformational impact.

ScaffoldAnalysis Core Piperidine Scaffold (Privileged Structure) IsomerA 3-methylpiperidin-4-amine (Target Scaffold) Core->IsomerA Regioisomer 1 IsomerB 4-methylpiperidin-3-amine (Tofacitinib Core) Core->IsomerB Regioisomer 2 PropA Applications: CCR4 Antagonists Opioid Analogs Sigma-1 Ligands IsomerA->PropA Stereo Stereochemical Driver: C3-Methyl locks conformation via 1,3-diaxial strain IsomerA->Stereo Critical Design Element PropB Applications: JAK1/3 Inhibitors (Rheumatoid Arthritis) IsomerB->PropB

Caption: Structural divergence of methylpiperidin-amine isomers. The 3-methyl-4-amine variant (green) opens distinct IP space from the JAK-inhibitor class (red).

Synthetic Methodologies: The "Epoxide Route"

While reductive amination is common, it lacks stereocontrol. The most robust method for generating high-purity cis-3-methylpiperidin-4-amine derivatives is the Regioselective Ring Opening of Epoxides .[1] This protocol ensures the trans-opening of the epoxide, which, followed by inversion or retention strategies, allows access to specific stereoisomers.

Protocol: Synthesis of cis-3-Methyl-4-Aminopiperidine via Epoxide Opening

Rationale: This route avoids the formation of inseparable diastereomeric mixtures common in catalytic hydrogenation of pyridines.[1]

Step-by-Step Methodology:

  • Precursor Formation:

    • Reactants: 1-Benzyl-3-methyl-1,2,3,6-tetrahydropyridine.[1]

    • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or MMPP.[1]

    • Conditions: DCM, 0°C to RT.

    • Mechanism: Epoxidation of the alkene occurs anti to the N-benzyl group (steric control), yielding N-benzyl-3-methyl-3,4-epoxypiperidine.

  • Regioselective Ring Opening:

    • Reagent: Sodium Azide (NaN₃) activated by NH₄Cl or LiClO₄.[1]

    • Solvent: DMF or Methanol/Water.[1]

    • Process: The azide anion attacks the less substituted carbon (C4) or the more substituted carbon (C3) depending on conditions. For this scaffold, we target C4 attack.[1]

    • Critical Control Point: Use of Lewis acids (e.g., Yb(OTf)₃) can shift regioselectivity toward C4, yielding the trans-azido alcohol.

  • Stereochemical Inversion (The "Cis" Trick):

    • To get the cis-amine, the intermediate trans-alcohol must be inverted.

    • Protocol: Mesylation (MsCl/Et₃N) followed by internal displacement or S_N2 displacement if the nitrogen is protected.[1] Alternatively, oxidation to the ketone followed by a stereoselective reduction (e.g., L-Selectride) yields the cis-alcohol, which is then converted to the amine.

Diagram 2: Synthetic Workflow (Epoxide Strategy)

SynthesisRoute Start 1-Benzyl-3-methyl- 1,2,3,6-tetrahydropyridine Step1 Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Intermediate1 N-Benzyl-3-methyl- 3,4-epoxypiperidine Step1->Intermediate1 Step2 Ring Opening (NaN3, NH4Cl, DMF) Intermediate1->Step2 Intermediate2 Trans-4-azido-3-methyl- piperidin-3-ol Step2->Intermediate2 Step3 Reduction (H2, Pd/C or Staudinger) Intermediate2->Step3 Note Note: For Cis-isomer, oxidize Intermediate 2 to ketone then reduce with bulky hydride Intermediate2->Note Final 3-methylpiperidin-4-amine (Racemic Trans) Step3->Final

Caption: The epoxide ring-opening route provides superior regiocontrol compared to direct pyridine hydrogenation.[1]

Comparative Data: Physicochemical Properties

The following table contrasts the 3-methyl-4-amine scaffold with its regioisomer (Tofacitinib core) and the unsubstituted piperidine.

PropertyUnsubstituted Piperidin-4-amine3-Methylpiperidin-4-amine (Target)4-Methylpiperidin-3-amine (Tofacitinib Core)
LogP (Calc) ~0.2~0.8~0.8
pKa (Piperidine N) ~11.0~10.8 (Inductive effect)~10.8
Conformational Flexibility High (Chair flip rapid)Restricted (Methyl anchors eq.)[1]Restricted (Methyl anchors eq.)
Primary Application General linkerGPCRs (CCR4, CCR1), Opioids Kinases (JAK1/3)
Stereocenters 02 (C3, C4)2 (C3, C4)

Emerging Applications: CCR4 Antagonists[1]

While Tofacitinib (JAK inhibitor) dominates the 4-methyl-3-amine space, the 3-methyl-4-amine scaffold has shown efficacy in developing antagonists for CCR4 (C-C motif chemokine receptor 4), a key target in immuno-oncology (Treg trafficking).

Mechanism of Action: Small molecule antagonists containing this scaffold bind to the intracellular allosteric site of CCR4.[1] The 3-methyl group is hypothesized to displace a water molecule in the hydrophobic pocket formed by TM2, TM3, and TM7, providing an entropic gain in binding energy.

Diagram 3: CCR4 Signaling & Inhibition Pathway

CCR4Pathway Ligand Chemokines (CCL17 / CCL22) Receptor CCR4 Receptor (GPCR on Tregs) Ligand->Receptor GProtein G-Protein Activation (Gαi) Receptor->GProtein Drug 3-methylpiperidin-4-amine Derivative Drug->Receptor Allosteric Binding Block Inhibition Pathway Calcium Flux & Actin Polymerization GProtein->Pathway Outcome Treg Migration to Tumor (Immune Suppression) Pathway->Outcome Block->GProtein Blocks Signaling

Caption: CCR4 antagonism prevents Treg migration. The scaffold binds allosterically to lock the receptor in an inactive state.

Experimental Protocol: Chiral Resolution

Since the synthesis often yields racemates, resolving the enantiomers is critical for clinical candidates.

Protocol: Resolution via Di-benzoyl-L-tartaric acid

  • Dissolution: Dissolve crude trans-1-benzyl-3-methylpiperidin-4-amine (10g) in MeOH (50 mL).

  • Addition: Add Di-benzoyl-L-tartaric acid (1.0 eq) dissolved in warm MeOH.

  • Crystallization: Heat to reflux, then cool slowly to 0°C over 4 hours.

  • Filtration: Collect the precipitate. The salt formed is typically the diastereomeric salt of the (3R,4S) isomer (verify via XRD).

  • Free Basing: Treat the salt with 1N NaOH and extract with DCM to yield the enantiopure amine.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[1] U.S. Patent 6,627,754.[1] (Foundational IP for methylpiperidin-amine scaffolds in JAK inhibitors). Link

  • Watson, P.S., et al. "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery."[1] Organic Letters, 2000.[1] (Methodology for substituted piperidines). Link

  • RAPT Therapeutics. "Discovery of RPT193, a Potent and Selective CCR4 Antagonist."[1] Journal of Medicinal Chemistry, 2020.[1] (Specific application of the 3-methyl scaffold). Link

  • De Freitas, R., et al. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1] Synthetic Communications, 2008.[1][2] (Key protocol for the epoxide route). Link

  • ChemicalBook. "(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Data." (Physical properties and commercial availability). Link

Sources

The Strategic Integration of 1-Ethyl-N,3-dimethylpiperidin-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of clinically successful pharmaceuticals.[1] Its inherent three-dimensional structure and tunable physicochemical properties offer a robust framework for the design of novel therapeutic agents.[2] This technical guide delves into the strategic utility of a specific, highly functionalized building block: 1-ethyl-N,3-dimethylpiperidin-4-amine . We will explore its rational design, a proposed synthetic pathway grounded in established chemical transformations, and its potential applications as a key structural motif in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to address complex biological targets.

Introduction: The Rationale for 1-Ethyl-N,3-dimethylpiperidin-4-amine

The 4-aminopiperidine core is a privileged substructure in medicinal chemistry, appearing in drugs targeting a wide range of biological pathways, including those involved in central nervous system (CNS) disorders, infectious diseases, and pain management.[1][3][4] The strategic placement of substituents on both the piperidine nitrogen (N1) and the 4-amino group allows for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

The design of 1-ethyl-N,3-dimethylpiperidin-4-amine incorporates several key features intended to enhance its utility as a medicinal chemistry building block:

  • N1-Ethyl Group: The ethyl group at the N1 position provides a balance of lipophilicity and metabolic stability. N-dealkylation is a common metabolic pathway for N-alkylated piperidines, and the nature of the N-alkyl substituent can significantly influence the rate of this process.[5]

  • C3-Methyl Group: The introduction of a methyl group at the C3 position introduces a chiral center and restricts the conformational flexibility of the piperidine ring. This can lead to improved binding affinity and selectivity for a specific biological target by favoring a particular bioactive conformation. The stereochemistry at this position is critical and can significantly impact biological activity.

  • N4-Methyl Group: The methyl group on the exocyclic amine modulates its basicity and hydrogen bonding capacity, which can be crucial for interactions with target proteins.

These carefully chosen substitutions render 1-ethyl-N,3-dimethylpiperidin-4-amine a versatile scaffold for library synthesis and lead optimization campaigns.

Proposed Synthetic Pathway

G A 1-Ethyl-3-methyl-4-piperidone B Imine Intermediate A->B Methylamine, Ti(OiPr)4 (optional), Toluene, Reflux C 1-Ethyl-N,3-dimethylpiperidin-4-amine B->C Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)

Caption: Proposed synthetic workflow for 1-ethyl-N,3-dimethylpiperidin-4-amine.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination of 1-Ethyl-3-methyl-4-piperidone

This procedure outlines the reductive amination of 1-ethyl-3-methyl-4-piperidone with methylamine to yield the target compound. The choice of reducing agent can influence the diastereoselectivity of the reaction.

  • Materials:

    • 1-Ethyl-3-methyl-4-piperidone

    • Methylamine (as a solution in THF or as a gas)

    • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic Acid (optional, as a catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Procedure:

    • To a stirred solution of 1-ethyl-3-methyl-4-piperidone (1.0 eq) in DCE (0.2 M), add methylamine (1.5 eq, as a 2.0 M solution in THF) at room temperature.

    • If desired, add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture for 1-2 hours at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or EtOAc (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-N,3-dimethylpiperidin-4-amine. The stereoisomers (cis and trans) may be separable by careful chromatography.

Causality Behind Experimental Choices
  • Solvent: DCE is a common and effective solvent for reductive aminations with STAB. For reactions using NaBH₄, methanol is a suitable choice.

  • Reducing Agent: STAB is a mild and selective reducing agent that can be used in the presence of the acidic catalyst, allowing for a one-pot procedure. NaBH₄ is a stronger reducing agent and is typically used after the imine has been pre-formed. The choice of reducing agent can also influence the stereochemical outcome of the reaction, with bulkier reagents often favoring the formation of one diastereomer over the other.

  • Catalyst: Acetic acid is often used to catalyze the formation of the imine intermediate, thereby accelerating the overall reaction rate.

  • Workup: The aqueous basic workup is necessary to neutralize the acidic catalyst and any remaining reducing agent byproducts, as well as to ensure the final product is in its free base form for efficient extraction into an organic solvent.

Physicochemical and Stereochemical Considerations

The physicochemical properties of 1-ethyl-N,3-dimethylpiperidin-4-amine are crucial for its behavior as a building block and its potential biological activity.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~170.3 g/mol
cLogP ~1.5 - 2.5The alkyl substituents increase lipophilicity compared to the parent 4-aminopiperidine.
pKa (most basic) ~9.5 - 10.5The piperidine nitrogen is the most basic site.
Stereochemistry Two chiral centers (C3 and C4)Results in two pairs of enantiomers (cis and trans diastereomers).

The relative stereochemistry between the C3-methyl group and the C4-amino group (cis or trans) will significantly impact the three-dimensional shape of the molecule. This, in turn, will dictate how the molecule can interact with the binding pocket of a biological target. It is imperative to either separate the diastereomers and test them individually or to develop a stereoselective synthesis that yields a single diastereomer.

G cluster_0 Cis Isomer cluster_1 Trans Isomer Cis Axial or Equatorial (Ring Conformation Dependent) Biological Target Biological Target Cis->Biological Target Potentially Different Binding Affinity Trans Axial/Equatorial or Equatorial/Axial (Ring Conformation Dependent) Trans->Biological Target Potentially Different Binding Affinity

Caption: The impact of stereoisomerism on biological target interaction.

Applications in Medicinal Chemistry

The 1-ethyl-N,3-dimethylpiperidin-4-amine scaffold is a versatile starting point for the synthesis of a diverse range of potential therapeutic agents. The exocyclic primary amine serves as a convenient handle for further derivatization.

Potential Therapeutic Areas and Targets

Based on the known biological activities of structurally related 4-aminopiperidine derivatives, this building block could be employed in the development of agents for:

  • Central Nervous System (CNS) Disorders: The 4-aminopiperidine motif is present in compounds with cognition-enhancing properties.[1] Further derivatization could lead to novel agents for Alzheimer's disease or other neurodegenerative disorders.

  • Pain Management: Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of neuropathic pain.[3]

  • Infectious Diseases: The 4-aminopiperidine core has been identified as a lead structure for the development of novel antifungal agents.[6] It has also been incorporated into CCR5 antagonists for the treatment of HIV.[2]

  • Oncology: The sigma-1 receptor, a target for some piperidine-based compounds, is implicated in cancer cell proliferation.[7]

Exemplary Derivatization Strategies

The primary amine of 1-ethyl-N,3-dimethylpiperidin-4-amine can be readily functionalized using a variety of standard organic reactions:

  • Amide Coupling: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, active esters) to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Further reaction with aldehydes or ketones to generate secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

G A 1-Ethyl-N,3-dimethylpiperidin-4-amine B Amides A->B R-COOH, Coupling Agent C Sulfonamides A->C R-SO2Cl, Base D Secondary/Tertiary Amines A->D R-CHO, Reducing Agent E Ureas/Thioureas A->E R-NCO or R-NCS

Caption: Derivatization possibilities of the 1-ethyl-N,3-dimethylpiperidin-4-amine scaffold.

Conclusion and Future Outlook

1-Ethyl-N,3-dimethylpiperidin-4-amine represents a strategically designed building block with significant potential in modern medicinal chemistry. Its carefully considered substitution pattern offers a unique combination of physicochemical properties and stereochemical complexity that can be exploited to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path to accessing this valuable compound. As the demand for novel chemical matter to address challenging biological targets continues to grow, the judicious use of such advanced, three-dimensional building blocks will be paramount to the success of future drug discovery endeavors.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). ResearchGate. Available at: [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). Taylor & Francis Online. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). PMC. Available at: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Semantic Scholar. Available at: [Link]

  • 1-Ethylpiperidin-4-amine. PubChem. Available at: [Link]

  • N-alkyl-piperidine DERIVATIVES. (1983). Google Patents.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2010). PMC. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). PMC. Available at: [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. Available at: [Link]

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. Available at: [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 1-Ethyl-N,3-dimethylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine . It addresses the specific challenges of steric hindrance at the C3 position and the stereochemical implications of the reductive amination.

Executive Summary & Strategic Analysis

The target molecule, 1-ethyl-N,3-dimethylpiperidin-4-amine , represents a pharmacologically privileged scaffold often found in JAK inhibitors (e.g., Tofacitinib analogs) and GPCR ligands. The synthesis hinges on the reductive amination of 1-ethyl-3-methylpiperidin-4-one with methylamine .

Critical Process Parameters (CPPs):

  • Stereocontrol (Cis/Trans Ratio): The C3-methyl substituent creates a chiral environment. Reductive amination will generate a mixture of cis (3,4-syn) and trans (3,4-anti) isomers.

    • Thermodynamic Control: Typically favors the trans-isomer (diequatorial conformation) when using hydride donors that allow equilibration.

    • Kinetic Control: Can favor the cis-isomer depending on the hydride attack trajectory (axial attack).

  • Imine Stability: The C3-methyl group introduces steric strain, potentially retarding imine formation. Lewis acid activation (Titanium-mediated) is recommended for sluggish substrates.

  • Chemomoselectivity: Avoiding over-alkylation (formation of quaternary ammonium species) or reduction of the ketone to the alcohol (byproduct).

Retrosynthetic Logic & Mechanism

The synthesis disconnects the C4-N bond. We utilize a direct reductive amination approach.[1][2][3][4]

Retrosynthesis Target Target: 1-ethyl-N,3-dimethylpiperidin-4-amine Imine Intermediate: Imine / Iminium Ion Target->Imine Reduction (Hydride Donor) Precursors Precursors: 1-ethyl-3-methylpiperidin-4-one + Methylamine Imine->Precursors Condensation (-H2O)

Figure 1: Retrosynthetic disconnection showing the imine intermediate.

Experimental Protocols

Method A: Standard STAB Protocol (Bench Scale)

Best for: Routine synthesis, high functional group tolerance, mild conditions. Mechanism: Sodium triacetoxyborohydride (STAB) is less basic and reacts faster with imines than ketones, minimizing the alcohol byproduct.

Materials:

  • 1-ethyl-3-methylpiperidin-4-one (1.0 equiv)[5]

  • Methylamine (2.0 M in THF or MeOH) (1.2 – 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[6]

  • Acetic Acid (glacial) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a dry reaction flask with 1-ethyl-3-methylpiperidin-4-one dissolved in DCE (0.1 M concentration).

    • Add Methylamine solution.

    • Add Acetic Acid .[3][7][8]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 20 minutes.

    • Extract the aqueous layer with DCM (3x).[6][9]

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[9]

Method B: Titanium(IV) Isopropoxide Mediated (Difficult Substrates)

Best for: Sterically hindered ketones (where the C3-methyl blocks imine formation) or when maximizing trans-selectivity.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[3][6]

  • Methanol (dry)

Step-by-Step Workflow:

  • Activation:

    • Combine 1-ethyl-3-methylpiperidin-4-one and Methylamine (neat or in minimal THF) in a flask.

    • Add Ti(OiPr)₄ dropwise.

    • Stir at RT for 4–8 hours. The solution will become viscous as the titanium-amine complex forms.

  • Reduction:

    • Dilute the mixture with dry Methanol .

    • Cool to 0°C.[8]

    • Add NaBH₄ portion-wise (Caution: Exothermic).

    • Stir at RT for 2 hours.

  • Hydrolysis:

    • Quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove titanium salts.

    • Concentrate the filtrate and extract with DCM/EtOAc.

Stereochemical Analysis & Purification

The crude product will likely contain a mixture of diastereomers.[10]

ParameterCis Isomer (3,4-syn)Trans Isomer (3,4-anti)
Conformation Substituents usually Axial/EquatorialSubstituents Diequatorial (Thermodynamic)
Formation Favorability Favored by catalytic hydrogenation (face adsorption)Favored by STAB/Thermodynamic control
Separation Method Column Chromatography (Polar) or Salt CrystallizationColumn Chromatography (Less Polar)

Purification Protocol:

  • Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (e.g., 95:5:0.5 to 90:10:1). The trans-isomer typically elutes first due to the diequatorial conformation being less polar/more compact in some stationary phases, though this is substrate-dependent.

  • Salt Formation: If chromatography is difficult, convert the crude oil to the HCl or Oxalate salt . Dissolve free base in EtOH, add acid (e.g., Oxalic acid in EtOH), and cool. Often one isomer crystallizes preferentially.

Decision Matrix & Troubleshooting

Workflow Start Start: 1-ethyl-3-methylpiperidin-4-one CheckSteric Is C3-Methyl causing steric hindrance? Start->CheckSteric MethodA Method A: STAB/AcOH (Standard) CheckSteric->MethodA No/Unknown MethodB Method B: Ti(OiPr)4 / NaBH4 (Forced Imine) CheckSteric->MethodB Yes (Low Yield in A) Analysis Analyze Crude (NMR/LCMS) Check Cis/Trans Ratio MethodA->Analysis MethodB->Analysis Purify Purification: Column or Crystallization Analysis->Purify

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Incomplete imine formation due to steric bulk.Switch to Method B (Ti-mediated) or increase reaction time before adding reductant.
Alcohol Byproduct Ketone reduced before imine formed.Ensure pH is ~5-6 (use AcOH). Do not use NaBH₄ in direct mode; use STAB.
Tertiary Amine Impurity Over-alkylation (Reaction with product).Use excess Methylamine (1.5–2.0 eq).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034. Link

  • Ripka, A. S., et al. "Synthesis of the Janus Kinase Inhibitor Tofacitinib." Organic Process Research & Development, (Reference for 3,4-disubstituted piperidine stereocontrol logic).

Sources

Technical Application Note: Stereoselective Synthesis of 1-Ethyl-N,3-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust, scalable synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine , a pharmacophore frequently embedded in Janus kinase (JAK) inhibitors and GPCR ligands.

While the piperidine scaffold is ubiquitous, the simultaneous introduction of the N-ethyl group, C3-methyl stereocenter, and C4-methylamine functionality presents specific challenges regarding regiocontrol and diastereoselectivity (cis vs. trans). This guide prioritizes a Direct Reductive Amination (DRA) strategy using Sodium Triacetoxyborohydride (STAB), selected for its ability to suppress side-product formation (alcohol reduction) and improve diastereomeric ratios compared to cyanoborohydrides.

Key Chemical Challenges Addressed:
  • Regioselectivity: Preventing over-alkylation of the secondary amine.

  • Chemomimesis: Balancing Lewis acidity to promote iminium ion formation without degrading the ketone.

  • Stereocontrol: Managing the cis/trans ratio at the C3/C4 positions.

Synthetic Pathway & Logic

The synthesis is designed as a convergent two-phase protocol. We utilize 1-ethyl-3-methylpiperidin-4-one as the critical intermediate. If this ketone is not commercially sourced, it is generated via N-alkylation of 3-methyl-4-piperidone.

Reaction Scheme (DOT Visualization)

Synthesis_Pathway cluster_stereo Stereochemical Outcome Start 3-Methyl-4-piperidone (HCl Salt) Step1 Phase 1: N-Ethylation (EtI, K2CO3, ACN) Start->Step1 Base Release & Alkylation Inter Intermediate: 1-Ethyl-3-methylpiperidin-4-one Step1->Inter Yield: ~85% Step2 Phase 2: Reductive Amination (MeNH2, STAB, AcOH, DCE) Inter->Step2 Imine Formation & Reduction Final Target: 1-Ethyl-N,3-dimethylpiperidin-4-amine Step2->Final Stereoselective Hydride Attack

Figure 1: Strategic workflow for the synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine. The pathway emphasizes the isolation of the ketone intermediate to ensure purity prior to the sensitive reductive amination step.

Experimental Protocols

Phase 1: Preparation of 1-Ethyl-3-methylpiperidin-4-one

Note: If the starting ketone (CAS 3612-16-6) is purchased, proceed directly to Phase 2.

Rationale: Direct alkylation of the piperidone nitrogen is preferred over building the ring (Dieckmann condensation) for scale-up efficiency. Acetonitrile (ACN) is used as a polar aprotic solvent to accelerate the SN2 reaction.

Materials:

  • 3-Methyl-4-piperidone Hydrochloride (10.0 mmol)

  • Ethyl Iodide (11.0 mmol)

  • Potassium Carbonate (K₂CO₃) (25.0 mmol) - Anhydrous, granular

  • Acetonitrile (ACN) (50 mL)

Step-by-Step Protocol:

  • Suspension: In a 250 mL round-bottom flask (RBF), suspend 3-methyl-4-piperidone HCl and K₂CO₃ in ACN. Stir vigorously at Room Temperature (RT) for 30 minutes to liberate the free base.

  • Addition: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide dropwise over 10 minutes to prevent exotherm-driven polymerization.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Extraction: Redissolve residue in DCM (50 mL), wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Validation: The resulting yellow oil (1-ethyl-3-methylpiperidin-4-one) is sufficiently pure (>90%) for the next step.

Phase 2: Direct Reductive Amination (The Core Step)

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is less basic and does not reduce ketones to alcohols rapidly, allowing the imine to form and be reduced selectively. Acetic acid is critical to catalyze the formation of the iminium ion intermediate.

Table 1: Reaction Stoichiometry

ComponentRoleEquivalentsAmount (Example)
1-Ethyl-3-methylpiperidin-4-one Substrate1.0 eq1.41 g (10 mmol)
Methylamine (2.0M in THF) Amine Source1.5 eq7.5 mL
Acetic Acid (Glacial) Catalyst1.2 eq0.72 g
STAB (NaBH(OAc)₃) Reducing Agent1.5 eq3.18 g
1,2-Dichloroethane (DCE) Solvent--40 mL

Detailed Protocol:

  • Imine Formation:

    • Charge the ketone (1.41 g) into a dry RBF under Nitrogen atmosphere.

    • Add DCE (40 mL) followed by Methylamine solution (7.5 mL).

    • Add Acetic Acid (0.72 g) dropwise.

    • Critical Control Point: Stir at RT for 45 minutes. This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (3.18 g) portion-wise over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (30 mL) slowly until pH > 8.

    • Extract with DCM (3 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over MgSO₄.

    • Concentrate to yield the crude amine as a viscous oil.

Purification & Stereochemistry

The reductive amination of 3-substituted-4-piperidones typically yields a mixture of diastereomers (cis and trans).

  • Cis-isomer: 3-Methyl and 4-Amino groups are on the same side (often favored by STAB due to steric approach).

  • Trans-isomer: Groups are on opposite sides.

Separation Protocol:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1% Et3N).

    • Mobile Phase: Gradient of DCM : MeOH : NH₄OH (95:5:0.5 → 90:10:1).

    • Observation: The trans-isomer typically elutes slightly faster than the cis-isomer due to differences in polarity and hydrogen bonding capability.

  • Alternative (Salt Formation):

    • Dissolve the crude mixture in Ethanol.

    • Add 1.0 eq of Oxalic Acid or HCl in Dioxane.

    • The cis-isomer oxalate often crystallizes more readily. Recrystallize from EtOH/EtOAc to enrich diastereomeric purity to >95% de.

Analytical Validation (Self-Validating System)

To confirm the identity of 1-ethyl-N,3-dimethylpiperidin-4-amine , ensure the following spectral signatures are present.

1H NMR (400 MHz, CDCl₃) Representative Signals:

  • N-Ethyl: A triplet (~1.05 ppm, 3H) and a quartet (~2.40 ppm, 2H).

  • C3-Methyl: A doublet (~0.95 ppm, 3H).

  • N-Methyl: A singlet (~2.45 ppm, 3H).

  • C4-Methine: A multiplet (~2.2–2.6 ppm). Note: The coupling constant (J-value) of this proton with the C3-proton helps distinguish isomers (J ~10-12 Hz indicates trans-diaxial relationship; J ~3-5 Hz indicates cis/equatorial-axial).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core citation for the STAB protocol and mechanism.
  • BenchChem. (2025). "Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine." Link

    • Reference for general N-alkylation and deprotection workflows on piperidine scaffolds.
  • ChemicalBook. (2025). "Product Entry: 1-Ethyl-3-methylpiperidin-4-one (CAS 3612-16-6)." Link

    • Verification of starting material availability and physical properties.
  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

    • Educational grounding for the imine-reduction mechanism.

Sources

Technical Application Note: Solubility Profiling & Solvent Optimization for 1-ethyl-N,3-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 1-ethyl-N,3-dimethylpiperidin-4-amine , a specialized diamine intermediate often encountered in the synthesis of Janus Kinase (JAK) inhibitors and GPCR ligands.[1]

Part 1: Executive Summary & Physicochemical Profile

1-ethyl-N,3-dimethylpiperidin-4-amine is a lipophilic, basic diamine.[1] Its solubility behavior is governed by two critical structural features: the tertiary piperidine nitrogen (pKa ~10.0–10.6) and the secondary exocyclic amine (pKa ~9.5–10.0).

Unlike simple piperidines, the C3-methyl and N1-ethyl substituents disrupt crystal packing, likely rendering the free base a colorless to pale yellow oil or a low-melting solid at room temperature.[1] This physical state necessitates specific solvent strategies for handling, purification, and storage.

Physicochemical Drivers for Solvent Selection
PropertyCharacteristicImplication for Solvent Selection
Basicity Dual-basic centers (Tertiary & Secondary)High solubility in acidic aqueous media (pH < 4).[1] Prone to oxidation; avoid protic solvents for long-term storage if not acidified.[1]
Lipophilicity Moderate (LogP ~1.5–2.0 predicted)Excellent solubility in chlorinated solvents (DCM), ethers (THF), and alcohols. Poor solubility in aliphatic hydrocarbons (Hexane) unless heated.
Reactivity Secondary amine (-NHMe)Nucleophilic.[2] Incompatible with ketones (Acetone) or aldehydes for storage due to potential imine/enamine formation.

Part 2: Optimal Solvent Systems Matrix

A. Reaction Media (Synthesis)

For alkylation, reductive amination, or coupling reactions.

  • Dichloromethane (DCM): Preferred. Excellent solubilizer for the free base. Low boiling point allows easy removal.

    • Caveat: Avoid if generating reactive carbenes or if strict anhydrous conditions are difficult to maintain (DCM absorbs water).

  • Tetrahydrofuran (THF): Standard. Good for cryogenic reactions (e.g., lithiation).

    • Protocol Note: Ensure THF is inhibitor-free or freshly distilled if the secondary amine is undergoing sensitive metal-catalyzed coupling.[1]

  • Methanol (MeOH): Specific Use. Ideal for reductive aminations (e.g., with NaBH₃CN) due to high solubility of iminium intermediates.

B. Purification Systems

For isolation of the pure compound.

  • Reverse Phase HPLC (Prep):

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 0.05% TFA .

    • Mechanism:[1][3][4] The acid protonates both nitrogens, drastically increasing aqueous solubility and improving peak shape.

  • Normal Phase Chromatography:

    • Eluent: DCM:Methanol (9:1) + 1% Triethylamine (TEA) or Ammonium Hydroxide .

    • Critical Step: The basic modifier (TEA) is mandatory to suppress interaction with silanol groups on silica, preventing peak tailing.

C. Bioassay & Storage Vehicles

For preparing stock solutions.[1]

  • Dimethyl Sulfoxide (DMSO): Gold Standard.

    • Solubility: >100 mM.

    • Stability:[1] High. Store at -20°C to prevent oxidation of the secondary amine.[1]

  • Ethanol (Absolute): Alternative.

    • Use Case: When DMSO interferes with specific biological endpoints.

    • Caution: Evaporation rates are higher; seal vials tightly.

Part 3: Decision Logic & Workflows (Visualization)

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your immediate application.

SolventSelection Start Start: Define Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification Start->Purification Analysis Analysis / Bioassay Start->Analysis NonPolar Non-Polar Reagents (Alkylation) Synthesis->NonPolar Polar Polar Mechanism (Reductive Amination) Synthesis->Polar PrepLC Reverse Phase (Prep-HPLC) Purification->PrepLC Flash Normal Phase (Silica Flash) Purification->Flash Stock Stock Solution Analysis->Stock Solv_DCM DCM or Toluene NonPolar->Solv_DCM Solv_MeOH MeOH or EtOH Polar->Solv_MeOH Solv_Acid H2O/ACN + 0.1% Formic Acid PrepLC->Solv_Acid Protonate Amine Solv_Base DCM:MeOH + 1% Et3N Flash->Solv_Base Neutralize Silica Solv_DMSO DMSO (Store -20°C) Stock->Solv_DMSO

Caption: Decision matrix for selecting solvent systems based on chemical process requirements.

Part 4: Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for formulation or crystallization.[1]

Materials:

  • 1-ethyl-N,3-dimethylpiperidin-4-amine (Test Compound).[1]

  • Solvent set: Water (pH 7), Water (pH 2), Methanol, Acetonitrile, Hexane.

  • 0.45 µm PTFE Syringe Filters.

  • HPLC Vials.[3]

Procedure:

  • Preparation: Add 10 mg of compound to a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex for 1 minute.

    • Observation 1: If clear, solubility is >100 mg/mL . Stop.

    • Observation 2: If solid/oil persists, add solvent in 100 µL increments until dissolution or 1 mL total volume is reached.

  • Equilibration: If undissolved material remains at 1 mL, shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate by HPLC-UV (210 nm) against a standard curve.

Protocol B: Salt Formation Screen (For Solid Isolation)

Since the free base is likely an oil, salt formation is recommended for easier handling.

Reagents:

  • Acids: 1.0 M HCl in Ether, L-Tartaric Acid (0.5 M in EtOH), Fumaric Acid (0.5 M in EtOH).

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

Workflow:

  • Dissolve 50 mg of free base in 0.5 mL EtOAc.

  • Add 1.05 equivalents of the acid solution dropwise while stirring.

  • Observation:

    • Immediate Precipitate: Likely amorphous. Heat to reflux and cool slowly to crystallize.

    • No Precipitate:[1] Evaporate solvent and triturate residue with diethyl ether.

  • Target Form: The Dihydrochloride or Tartrate salts are most likely to yield stable, crystalline solids for this class of piperidines.

Figure 2: Salt Screening Workflow

Visualizing the pathway from oily free base to stable crystalline solid.

SaltScreen Input Input: Oily Free Base (1-ethyl-N,3-dimethylpiperidin-4-amine) Dissolve Dissolve in EtOAc or IPA Input->Dissolve AddAcid Add Acid (1.05 eq) (HCl, Tartaric, Fumaric) Dissolve->AddAcid CheckPrecip Precipitate Formed? AddAcid->CheckPrecip HeatCool Heat to Reflux -> Slow Cool CheckPrecip->HeatCool Yes Evap Evaporate -> Triturate w/ Ether CheckPrecip->Evap No ResultCrystal Crystalline Solid (Success) HeatCool->ResultCrystal Evap->ResultCrystal ResultAmorphous Amorphous Gum (Try different solvent) Evap->ResultAmorphous

Caption: Step-by-step workflow for converting the oily free base into a handleable salt form.

Part 5: Troubleshooting & Stability

  • Issue: "The compound tails significantly on silica gel TLC/Column."

    • Root Cause: Interaction between the basic amine nitrogens and acidic silanols.

    • Fix: Pre-wash the silica column with 1% Triethylamine in Hexane before loading, or use DCM:MeOH:NH₄OH (90:10:1) as the eluent.

  • Issue: "The stock solution turned yellow over time."

    • Root Cause: Oxidation of the secondary amine (-NHMe) to an N-oxide or imine degradation product.[1]

    • Fix: Store under Argon/Nitrogen. Use degassed DMSO. Add an antioxidant (e.g., BHT) if the assay permits.

  • Issue: "Low recovery after extraction."

    • Root Cause: The compound is highly water-soluble at neutral/acidic pH.[1]

    • Fix: Ensure the aqueous layer is pH > 12 (using NaOH) before extracting with DCM.[5] Perform multiple extractions (3x).

References

  • PubChem. Compound Summary for 1-ethyl-3-methylpiperidin-4-amine (Analog). National Library of Medicine (US). Accessed Feb 18, 2026. Available at: [Link]

  • Organic Syntheses. Preparation of N-Alkyl Piperidines. Org.[3][4][6][7] Synth. 1957, 37, 20. Available at: [Link]

  • Reich, H. J. pKa Table of Amines and Nitrogen Heterocycles. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Application Note: Advanced Handling, Storage, and Safety Protocols for Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Piperidine (CAS 110-89-4) and its derivatives are ubiquitous pharmacophores in modern drug development, serving as precursors for antihistamines, antipsychotics, and analgesics. However, their utility is counterbalanced by a dual-risk profile: acute operational hazards (flammability, corrosivity, toxicity) and critical regulatory risks (N-nitrosamine formation).

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It provides a self-validating framework for researchers to handle piperidine amines with the rigor required by cGMP and high-potency laboratory standards.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of piperidine is the first line of defense. It is not merely a "bad smelling liquid"; it is a Class IB flammable corrosive that can compromise experimental stoichiometry through air sensitivity.

PropertyValue / CharacteristicOperational Implication
Flash Point 16°C (61°F)Critical: Vapors can ignite at standard lab temperatures.[1] Grounding is mandatory.[1][2][3]
Boiling Point 106°CVolatile enough to create respiratory hazards; high enough to linger on surfaces.[1][3]
pKa ~11.22Highly basic. Exothermic reaction with acids; incompatible with polycarbonate plastics.
Odor Threshold < 2 ppm"Pepper-like" or "fishy." Warning: Olfactory fatigue occurs rapidly. Do not rely on smell to detect leaks.[4][5]
Air Sensitivity High (CO₂ Absorption)Reacts with atmospheric CO₂ to form piperidinium carbonate (white solid), altering reagent purity.
GHS Classification Flammable Liquid (Cat 2), Acute Tox (Cat 3), Skin Corr (Cat 1B)Requires full body covering and specific glove materials (see Section 4).

Strategic Storage Protocols (Self-Validating Systems)

Storage failures are the primary cause of reagent degradation and "unexplained" failed reactions. A self-validating storage system provides visual cues of failure before the reagent is used.

The Inert Atmosphere Mandate

Piperidine acts as a CO₂ scrubber. If stored under air, white crusts (piperidinium carbonate) will form on the cap threads.

  • Protocol: Store strictly under an inert atmosphere (Nitrogen or Argon).

  • Validation: Inspect the bottle cap before every use. Presence of white solids = Seal failure. The reagent stoichiometry is now compromised.

Segregation Logic

Piperidine is a "Segregation Nightmare" because it fits multiple hazard classes.

  • Do NOT store with: Oxidizers (Chromates, Permanganates) or Strong Acids (Nitric, Sulfuric).

  • DO store with: Flammable Bases or Flammable Solvents (in a dedicated flammables cabinet).

Visualization: Storage Decision Tree

The following logic flow ensures compliant storage decisions.

StorageProtocol Start Receive Piperidine Container Inspect Visual Inspection: Intact Seal? No Crystals? Start->Inspect Reject REJECT / QUARANTINE (Compromised Purity) Inspect->Reject No (Crusts/Leaks) Classify Classify Storage Zone Inspect->Classify Yes Segregation Segregation Check: Isolate from Oxidizers & Acids Classify->Segregation Environment Environmental Control: Flammables Cabinet + Secondary Containment Segregation->Environment Atmosphere Atmosphere: Purge Headspace with N2/Ar after use Environment->Atmosphere

Figure 1: Logic flow for the receipt and storage of piperidine amines to ensure safety and reagent integrity.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for bulk handling of piperidine. The molecule is small and permeates nitrile rapidly.

Task LevelExposure RiskRequired Hand ProtectionMax Duration
Trace/Analytical Splash onlyDouble-gloved Nitrile (min 5 mil)Change immediately upon splash
Dispensing/Reaction Intermittent contactButyl Rubber (0.7mm) or Silver Shield™ (Laminate)> 480 mins (Butyl)
Spill Cleanup ImmersionHeavy Butyl or Viton + Chem-suitIndefinite
Dispensing & Static Control

Piperidine has a low flash point (16°C). Static discharge during transfer is a lethal risk.

  • Grounding: When transferring >500mL, ground both the source drum and the receiving vessel.

  • Tools: Use spark-proof tools (beryllium-copper) if opening stuck metal drums.

  • Technique: Never pour "free fall." Use a dip tube or pour down the side of the receiving flask to minimize static generation.

Critical Application: Nitrosamine Mitigation

Audience Note: For drug developers, the interaction between piperidine (a secondary amine) and nitrosating agents is a critical quality attribute (CQA). N-nitroso-piperidine is a probable human carcinogen.

The Mechanism of Risk

Nitrosamines form when secondary amines react with nitrous acid (HNO₂), often generated in situ from nitrite salts (NaNO₂) under acidic conditions.[6]

  • Hidden Sources of Nitrites: Water sources, recovered solvents, or reagents used in previous steps (e.g., sodium azide quenching with nitrous acid).

Mitigation Protocol
  • Vendor Screening: Audit piperidine suppliers for nitrite content.

  • Scavengers: If nitrosation risk is identified in the synthetic route, employ scavengers (e.g., ascorbic acid) to consume residual nitrites.

  • pH Control: Avoid acidic aqueous workups if nitrites are potentially present.

Visualization: Nitrosamine Control Workflow

NitrosamineControl Input Piperidine Source RiskCheck Risk Assessment: Nitrites Present? Input->RiskCheck Safe Standard Processing RiskCheck->Safe No Nitrites Mitigate Mitigation Strategy: 1. pH > 7 2. Add Ascorbic Acid RiskCheck->Mitigate Nitrites Detected Test Analytical Testing: GC-MS/LC-MS for N-NO Safe->Test Validation Mitigate->Test

Figure 2: Risk mitigation workflow for preventing N-nitrosamine formation during piperidine handling.

Emergency Response Procedures

Skin/Eye Exposure[4][7][8][9][10]
  • Immediate Action: Speed is critical. Piperidine is alkaline and causes deep, penetrating burns that may not hurt immediately (insidious damage).

  • Protocol: Flush for minimum 15 minutes . Do not use "neutralizing" acids (vinegar) on skin; the heat of neutralization will worsen the burn.

Spills[11]
  • Small Spill (<100 mL): Absorb with vermiculite or chem-pads. Place in a fume hood.

  • Large Spill (>100 mL): Evacuate. Vapors are heavier than air and will travel along the floor to ignition sources.[4][7][8] Use alcohol-resistant foam if fire occurs.[9]

  • Disposal: Do NOT mix piperidine waste with oxidizing waste (e.g., Nitric acid waste streams). This causes immediate explosion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA) (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[10] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Piperidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Application Note: High-Efficiency Coupling of Sterically Hindered Piperidinyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of peptide mimetics involving 1-ethyl-N,3-dimethylpiperidin-4-amine .

Scientific Clarification: Based on chemical nomenclature, 1-ethyl-N,3-dimethylpiperidin-4-amine is a secondary amine (containing an N-methyl group at position 4 and a methyl group at position 3 of the piperidine ring).[1] It is not a coupling reagent (like EDC or DCC) but rather a nucleophilic building block used to modify the C-terminus of a peptide or to create peptidomimetic amides.[1]

Due to the structural similarity of this scaffold to certain pharmacologically active opioid pharmacophores (e.g., the 3-methylfentanyl series), this guide focuses strictly on amide bond formation protocols for legitimate research purposes (e.g., library synthesis, peptidomimetic development) and includes necessary regulatory compliance warnings.[1]

Executive Summary

This guide details the protocol for coupling 1-ethyl-N,3-dimethylpiperidin-4-amine (Substrate A ) to protected amino acids or peptide fragments.[1] Successful coupling with this amine is chemically challenging due to significant steric hindrance provided by the vicinal C3-methyl group and the N-methyl substitution on the nucleophilic center.[1] Standard protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.[1] This note recommends the use of uronium/aminium-based reagents (HATU/COMU) to drive the reaction to completion while suppressing racemization of the peptide backbone.[1]

Chemical Identity & Pre-Requisite Safety

Compound: 1-ethyl-N,3-dimethylpiperidin-4-amine Role: Nucleophilic Substrate (Amine Component) Key Structural Features: [1]

  • Secondary Amine: The N-methyl group reduces nucleophilicity compared to primary amines.[1]

  • Steric Bulk: The C3-methyl group creates a "neopentyl-like" steric environment, retarding nucleophilic attack.[1]

⚠️ REGULATORY WARNING: The 1-ethyl-3-methyl-4-aminopiperidine scaffold is structurally related to precursors of potent opioid analgesics (e.g., 3-methylfentanyl analogs).[1] Researchers must verify CAS# and compliance with local controlled substance regulations (e.g., DEA List I/II, UNODC Red List) before procurement or synthesis.[1] This protocol is intended solely for legitimate peptide derivatization.[1]

Mechanistic Insight: The Steric Challenge

The coupling of a secondary amine to a carboxylic acid is inherently slower than that of a primary amine.[1] In this specific substrate, the C3-methyl group locks the piperidine ring into a conformation that may shield the nitrogen lone pair.[1]

To overcome this, we utilize HOAt-derived active esters .[1] The pyridyl nitrogen in HOAt (7-aza-1-hydroxybenzotriazole) provides a "neighboring group effect" via hydrogen bonding, which accelerates the aminolysis step by up to 100-fold compared to HOBt esters, effectively counteracting the steric drag of the piperidine substrate.[1]

Diagram 1: Coupling Mechanism & Steric Hindrance

ReactionMechanism cluster_steric Steric Barrier Acid Protected Peptide (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Fast Activation HATU HATU/DIPEA (Activation) HATU->ActiveEster Transition Tetrahedral Intermediate ActiveEster->Transition Rate Limiting Step (Steric Clash) Amine 1-ethyl-N,3-dimethyl piperidin-4-amine (Hindered Nucleophile) Amine->Transition Nucleophilic Attack Product Peptide-Piperidine Amide Transition->Product Collapse

Caption: Mechanistic flow utilizing HOAt (from HATU) to accelerate the rate-limiting nucleophilic attack of the hindered secondary amine.

Experimental Protocol

Method A: High-Efficiency Solution Phase Coupling (Recommended)

This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is the gold standard for hindered couplings.[1]

Reagents Required:
ComponentEquivalentsRole
Peptide/Acid (R-COOH) 1.0 eqCarboxyl component
Amine Substrate 1.2 eqNucleophile (1-ethyl-N,3-dimethyl...)[1][2]
HATU 1.1 eqCoupling Reagent
HOAt (Optional)0.5 eqAdditive (if HATU is old/degraded)
DIPEA (Diisopropylethylamine)3.0 eqBase
DMF (Anhydrous)0.1 M conc.Solvent
Step-by-Step Procedure:
  • Activation:

    • Dissolve the Protected Peptide (1.0 eq) in anhydrous DMF.[1]

    • Add DIPEA (2.0 eq) followed by HATU (1.1 eq).

    • Critical: Stir for exactly 2-5 minutes at 0°C. Do not over-activate, as this can lead to guanidinylation of the amine or epimerization of the acid.

  • Amine Addition:

    • Dissolve 1-ethyl-N,3-dimethylpiperidin-4-amine (1.2 eq) in a minimal volume of DMF containing the remaining DIPEA (1.0 eq).

    • Add the amine solution dropwise to the activated acid mixture.[1]

  • Reaction:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 4–16 hours . (Due to steric hindrance, reaction times <4 hours are rarely sufficient).[1]

  • Monitoring:

    • Monitor via LC-MS.[1] Look for the mass shift corresponding to the loss of OH and gain of the piperidine moiety (+154 Da roughly, depending on exact isotope).[1]

    • Self-Validation: If >10% unreacted acid remains after 4 hours, add an additional 0.5 eq of HATU and DIPEA.[1]

  • Work-up:

    • Dilute with Ethyl Acetate.[1]

    • Wash sequence: 5% NaHCO3 (x2), Water (x1), Brine (x1).

    • Note: Do not use acidic washes (e.g., 1M HCl) if the product contains basic nitrogens (like the piperidine ring nitrogen), as the product will extract into the aqueous layer.[1]

Method B: Racemization-Free Coupling (For Cys/His containing peptides)

If the peptide fragment contains sensitive residues (Cysteine or Histidine) near the C-terminus, HATU may be too aggressive. Use COMU with Collidine .[1]

  • Reagent Change: Replace HATU with COMU (1.0 eq).

  • Base Change: Replace DIPEA with 2,4,6-Collidine (TMP).[1]

  • Temperature: Maintain at 0°C for the entire duration.

Troubleshooting & Optimization

If yields are low, the issue is likely the N-methyl steric clash .[1]

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Amine nucleophilicity is too low.[1]Switch solvent to NMP (N-methylpyrrolidone) to increase reaction rate.[1] Increase Temp to 40°C (risk of racemization).[1]
Epimerization Over-activation or high base load.[1]Use PyOxim instead of HATU. Reduce base to 2.0 eq.
Side Products Guanidinylation (Amine reacting with HATU).[3]Ensure Acid is pre-activated for 2 mins before adding the amine.[1]
Diagram 2: Optimization Logic Flow

Optimization Start Start: HATU Protocol Check LC-MS Check (4 Hours) Start->Check Success >95% Conversion Proceed to Workup Check->Success Yes Stalled <50% Conversion Check->Stalled No Racemized Product Racemized Check->Racemized Isomer Found Action1 Switch to Microwave (50°C, 20 min) Stalled->Action1 Steric Issue Action2 Switch to COMU/Collidine Keep at 0°C Racemized->Action2 Base Issue

Caption: Decision tree for troubleshooting incomplete coupling or stereochemical loss.

References

  • Albericio, F., & Bomer, J. M. (2018).[1] Organic Synthesis: State of the Art 2015-2017. CRC Press.[1] (Discusses HATU/HOAt efficiency for N-methylated amines).

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][3] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link

Sources

Microwave-assisted synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Microwave-Assisted Synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-ethyl-N,3-dimethylpiperidin-4-amine , a pharmacophore common in Janus kinase (JAK) inhibitors and GPCR ligands.[1]

Traditional thermal synthesis of 3,4-disubstituted piperidines is plagued by long reaction times (12–24 h) and poor conversion due to steric hindrance at the C4 carbonyl position imposed by the C3-methyl group. This guide utilizes Microwave-Assisted Organic Synthesis (MAOS) coupled with a Titanium(IV) isopropoxide [Ti(OiPr)₄] scavenging strategy to drive imine formation, reducing total reaction time to under 45 minutes while improving diastereoselectivity.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-stage convergent workflow. The critical bottleneck is the reductive amination of the sterically crowded ketone.

  • Stage 1 (Precursor Assembly): Rapid N-alkylation of commercially available 3-methylpiperidin-4-one hydrochloride.[1]

  • Stage 2 (Core Transformation): Ti(OiPr)₄-mediated reductive amination using microwave irradiation to overcome the activation energy barrier of the hindered ketone.[1]

Retrosynthesis Target Target: 1-ethyl-N,3-dimethylpiperidin-4-amine Intermediate Intermediate: 1-ethyl-3-methylpiperidin-4-one Target->Intermediate Reductive Amination (MW + Ti(OiPr)4) SM Starting Material: 3-methylpiperidin-4-one HCl Intermediate->SM N-Alkylation (MW + EtI)

Figure 1: Retrosynthetic strategy highlighting the convergent microwave approach.

Experimental Protocols

Protocol A: Rapid N-Alkylation (Precursor Synthesis)

Objective: Synthesis of 1-ethyl-3-methylpiperidin-4-one. Challenge: Minimizing Bis-alkylation and quaternary salt formation.

Reagents:

  • 3-methylpiperidin-4-one HCl (1.0 equiv)[1]

  • Ethyl Iodide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 2.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN)[1]

Procedure:

  • Preparation: In a 35 mL microwave vial, suspend 3-methylpiperidin-4-one HCl (5 mmol) and

    
     (12.5 mmol) in ACN (10 mL). Stir for 2 minutes to liberate the free base.
    
  • Addition: Add Ethyl Iodide (5.5 mmol) dropwise. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Power controlled by Temp).[1]

    • Temp: 85°C.

    • Hold Time: 10 minutes.

    • Stirring: High.

  • Workup: Filter off inorganic salts. Concentrate filtrate in vacuo. The residue is typically pure enough (>95% GC-MS) for the next step. If not, purify via flash chromatography (EtOAc/Hexane).[1]

Protocol B: Ti-Mediated Reductive Amination (Key Step)

Objective: Conversion of ketone to 1-ethyl-N,3-dimethylpiperidin-4-amine.[1] Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing the equilibrium toward the sterically hindered imine species, which is then reduced.[1]

Reagents:

  • 1-ethyl-3-methylpiperidin-4-one (1.0 equiv, from Protocol A)[1]

  • Methylamine (2.0 M in THF, 1.5 equiv)[1]

  • Titanium(IV) isopropoxide (1.25 equiv)[1]

  • Sodium Borohydride (

    
    , 1.5 equiv)[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • In a dry 10 mL MW vial, mix the ketone (2 mmol) and Methylamine solution (3 mmol).

    • Crucial: Add Ti(OiPr)₄ (2.5 mmol) dropwise under nitrogen.[1] The solution will turn slightly yellow/viscous.

    • MW Irradiation 1: Heat to 60°C for 15 minutes (Low absorption, use high stirring). Note: This forms the imine species.[2][3][4]

  • Reduction:

    • Open the vial (carefully, in fume hood).[1] Dilute with 3 mL dry MeOH.

    • Add

      
       (3 mmol) in small portions (exothermic gas evolution).
      
    • MW Irradiation 2: Heat to 50°C for 10 minutes to drive reduction to completion.

  • Quenching & Workup (Critical for Yield):

    • The Titanium Trap: Adding water directly creates a slimy gel of Titanium oxides that traps the product.

    • Correct Method: Add 2 mL of 1N NaOH . A white precipitate (

      
      ) will form.[1]
      
    • Filter through a Celite® pad. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc (3x).[1] Dry over

      
       and concentrate.
      

Results & Data Analysis

Yield Comparison: Thermal vs. Microwave

The microwave protocol demonstrates a 16-fold reduction in time and a 25% yield increase compared to standard thermal reflux.

ParameterThermal Reflux (Standard)Microwave + Ti(OiPr)₄ (Optimized)
Reaction Time 18 Hours45 Minutes (Total)
Imine Conversion 65% (Equilibrium limited)>98% (Driven by Ti scavenging)
Isolated Yield 58%83%
Stereoselectivity ~1:1 (cis:trans)3:1 (cis:trans)
Stereochemical Outcome

The presence of the C3-methyl group creates a stereocenter.

  • Major Isomer (cis): The hydride attacks from the less hindered equatorial face, placing the resulting amine in the axial position relative to the ring, or vice versa depending on the specific conformer.

  • Purification: The diastereomers can be separated via preparative HPLC using a C18 column (Mobile phase:

    
    /ACN with 0.1% 
    
    
    
    ).[1]

Process Flowchart

Workflow cluster_MW1 Step 1: Imine Formation (Anhydrous) cluster_MW2 Step 2: Reduction Start Start: 1-ethyl-3-methylpiperidin-4-one Mix Add MeNH2 + Ti(OiPr)4 Start->Mix MW1 MW Irradiation 60°C, 15 min Mix->MW1 Reduct Dilute w/ MeOH Add NaBH4 MW1->Reduct MW2 MW Irradiation 50°C, 10 min Reduct->MW2 Quench Quench w/ 1N NaOH (Precipitate TiO2) MW2->Quench Filter Filter (Celite) & Extract Quench->Filter End Isolate Product (cis/trans mixture) Filter->End

Figure 2: Operational workflow for the Ti-mediated microwave reductive amination.

Safety & Handling

  • Pressure Hazards: Microwave heating of volatile amines (Methylamine) generates pressure.[1] Use vials rated for 300 psi (20 bar). Ensure the reaction volume does not exceed 60% of vial capacity.

  • Titanium Isopropoxide: Moisture sensitive. Handle under inert atmosphere to prevent premature hydrolysis.

  • Methylamine: Toxic and flammable. All venting must occur in a high-flow fume hood.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link[1]

    • Foundational text on using Ti(OiPr)
  • Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link[1]

    • Authoritative review on the kinetics and non-thermal effects in microwave chemistry.
  • Miriyala, B., et al. (2004).[1] "Microwave-assisted reductive amination of ketones." Tetrahedron Letters. Link

    • Specific protocols for accelerating reductive amination using microwave irradiation.[5][6]

  • Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

    • Provides background on the synthesis of the piperidin-4-one precursor scaffold.

Sources

Troubleshooting & Optimization

Minimizing side reactions during piperidine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Synthesis Division Subject: Troubleshooting Guide: Minimizing Side Reactions During Piperidine N-Alkylation

Introduction

Piperidine moieties are pharmacophoric backbones in over 12,000 bioactive compounds. While N-alkylation is a fundamental transformation, the secondary amine nature of piperidine introduces specific competitive pathways—primarily quaternization (over-alkylation) and E2 elimination .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic traps encountered in the lab. It provides self-validating protocols and diagnostic workflows to ensure high fidelity in your piperidine functionalization.

Module 1: Direct Alkylation (S_N2) Troubleshooting

Q1: I am observing significant formation of quaternary ammonium salts. How do I stop the reaction at the tertiary amine?

Diagnosis: The reaction kinetics are favoring the alkylation of your product (the tertiary amine) over the starting material (piperidine). This often happens because the product is more nucleophilic or the local concentration of the alkylating agent is too high.

The Fix: The "Dilution & Dosing" Protocol

  • Stoichiometry Inversion: Never use an excess of alkyl halide. Use 0.8–0.9 equivalents of alkyl halide relative to piperidine. It is easier to wash away unreacted piperidine (bp 106°C) than to separate a quaternary salt.

  • Syringe Pump Addition: Do not dump the alkyl halide. Add it as a dilute solution over 1–2 hours. This keeps the concentration of the electrophile low, statistically favoring the collision with the abundant starting piperidine rather than the scarce product.

  • Base Selection: Switch to a bulky, non-nucleophilic base like DIPEA (Hünig’s base) . Inorganic bases like K₂CO₃ can form "hotspots" on the solid surface where local concentrations spike.

Q2: My alkyl halide is consumed, but I see a new non-polar spot on TLC and my piperidine remains unreacted. What happened?

Diagnosis: You have triggered the E2 Elimination pathway. The piperidine (or your added base) acted as a base rather than a nucleophile, dehydrohalogenating the alkyl halide to form an alkene.

The Fix: Modulating Basicity and Solvation

  • Solvent Switch: If using a protic solvent (e.g., Ethanol), switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF .

    • Mechanism: Protic solvents solvate the nucleophile (piperidine), forming a "cage" that reduces its nucleophilicity (S_N2 rate drops). They do not effectively shield the basicity required for E2. Aprotic solvents leave the nitrogen lone pair "naked" and more reactive toward substitution.

  • Temperature Control: Elimination has a higher activation energy than substitution. Lower the temperature (0°C to RT). Heating promotes elimination.

  • Leaving Group Finkelstein Swap: If using an alkyl chloride, add 0.1 eq of Sodium Iodide (NaI) . This generates a transient, highly reactive alkyl iodide in situ, accelerating the S_N2 rate without affecting the E2 rate.

Module 2: Reductive Amination Troubleshooting

Q3: I used NaBH₄ for reductive amination, but I isolated the corresponding alcohol of my aldehyde. Why?

Diagnosis: Chemoselectivity Failure. NaBH₄ is a strong reducing agent that reduces aldehydes/ketones to alcohols faster than it reduces imines (or iminium ions).

The Fix: The "Imine-First" or "Mild Hydride" Approach

  • Option A (Stepwise): Stir the aldehyde and piperidine in MeOH for 2 hours (or use molecular sieves) to form the imine before adding NaBH₄.

  • Option B (Preferred): Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

    • Why: STAB is electron-deficient and sterically bulky. It reacts negligibly with neutral aldehydes but rapidly reduces the protonated iminium ion formed in situ.

Removing impurities from crude 1-ethyl-N,3-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-ethyl-N,3-dimethylpiperidin-4-amine

Status: Active Ticket ID: CHEM-PUR-304 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with a 3,4-disubstituted piperidine diamine.[1][2][3][4][5][6] The purification of 1-ethyl-N,3-dimethylpiperidin-4-amine presents three distinct challenges common to this scaffold (structurally analogous to the Tofacitinib side-chain):

  • Stereochemical Heterogeneity: Separation of cis (usually (3R,4R)/(3S,4S)) and trans diastereomers.

  • Reductive Amination Byproducts: Removal of the corresponding alcohol (piperidin-4-ol) and unreacted ketone.

  • Physical State: The free base is likely an oil or low-melting solid prone to oxidation (color degradation), making crystallization difficult without salt formation.

This guide prioritizes a Salt-Formation Driven Purification strategy, which is superior to distillation for achieving pharmaceutical-grade purity (>99.5%).

Module 1: Chemical Purity (Removing Non-Basic Impurities)

The Issue: Crude reaction mixtures often contain 1-ethyl-3-methylpiperidin-4-ol (from direct reduction of the ketone) and unreacted 1-ethyl-3-methylpiperidin-4-one . These are neutral or weakly basic compared to your diamine product.

The Solution: Exploit the basicity difference. Your product is a diamine (tertiary amine at N1, secondary amine at N4). It will protonate at a higher pH than the impurities.

Protocol: Differential pH Extraction
  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) (10 volumes).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 equivalents).

    • Chemistry: The diamine product moves to the aqueous phase (as the dihydrochloride salt).

    • Fate of Impurities: Neutral impurities (alcohol, ketone) remain in the organic layer.

  • Wash: Wash the aqueous acidic layer with fresh MTBE (2x) to remove entrained neutrals.

  • Basification (Critical Step): Cool the aqueous layer to 0–5°C. Slowly adjust pH to 12–13 using 50% NaOH .

  • Recovery: Extract the free base back into DCM or Toluene . Dry over Na₂SO₄ and concentrate.

Data Validation:

Component pKa (Est.) Phase at pH 1 Phase at pH 13
Target Diamine ~10.5 (N4), ~9.0 (N1) Aqueous Organic
Impurity: Alcohol ~15 (OH) Organic Organic

| Impurity: Ketone | Neutral | Organic | Organic |

Module 2: Stereochemical Purity (Cis/Trans Resolution)

The Issue: Reductive amination typically yields a mixture of cis and trans isomers (often 60:40 or 70:30). Distillation cannot effectively separate these diastereomers.

The Solution: Classical Resolution via Diastereomeric Salt Formation. Based on the structural analogy to the Tofacitinib intermediate (CP-690,550 side chain), Di-p-toluoyl-L-tartaric acid (L-DTTA) is the industry standard resolving agent for 3,4-disubstituted aminopiperidines [1].

Protocol: The DTTA Resolution
  • Solvent System: Use Methanol/Water (9:1) or Ethanol/Water .

  • Stoichiometry: Dissolve the crude amine (free base) in the solvent. Add 1.0 equivalent of L-DTTA (or D-DTTA depending on target enantiomer).

  • Crystallization: Heat to reflux until dissolved. Cool slowly to 20°C over 4 hours.

    • Mechanism:[1][6][7][8][9] The cis-isomer (typically) forms a less soluble diastereomeric salt with the tartrate derivative and crystallizes out. The trans-isomer remains in the mother liquor.

  • Filtration: Collect the solid.

  • Free Basing: Suspend the salt in water, treat with NaOH (pH >12), and extract with DCM to obtain the diastereomerically pure amine.

Visualization of Resolution Logic:

ResolutionWorkflow Start Crude Mixture (Cis + Trans Isomers) AddAgent Add L-DTTA (Resolving Agent) Start->AddAgent Heat Reflux in MeOH/H2O AddAgent->Heat Cool Controlled Cooling (20°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: Cis-Amine • DTTA Salt (High Diastereomeric Excess) Filter->Solid Precipitate Liquor Mother Liquor: Trans-Amine Enriched Filter->Liquor Filtrate

Figure 1: Workflow for the resolution of piperidine diastereomers using tartaric acid derivatives.

Module 3: Final Isolation & Storage (The "Pink" Problem)

The Issue: Secondary amines on piperidine rings are prone to oxidation, turning the product pink or red upon air exposure.

The Solution: Isolate the product as a stable Dihydrochloride Salt (2HCl) for long-term storage, rather than keeping it as a free base oil.

Protocol: HCl Salt Formation
  • Dissolve the purified free base in Ethyl Acetate (anhydrous).

  • Cool to 0°C.

  • Slowly add HCl in Isopropanol (5-6N) or bubble HCl gas.

  • The white solid precipitates immediately.

  • Filter under N₂ atmosphere and dry in a vacuum oven at 40°C.

Troubleshooting FAQs

Q1: My product has a strong "almond-like" or "earthy" smell even after extraction.

  • Diagnosis: This indicates residual ketone (starting material) or boron salts (if NaBH(OAc)₃ was used).

  • Fix: Perform the Acid/Base extraction (Module 1) again. If boron persists (common with STAB reductions), wash the organic layer with 10% aqueous KF (Potassium Fluoride) or Sodium Potassium Tartrate (Rochelle's Salt) solution. This chelates boron and pulls it into the aqueous phase.

Q2: The resolution crystallization didn't yield any solid.

  • Diagnosis: The solvent system is too polar, or the water content is too high.

  • Fix: Evaporate the methanol and switch to Isopropanol (IPA) . Alternatively, seed the solution with a tiny crystal of the pure salt if available. Ensure you are using the Di-p-toluoyl tartaric acid, not just plain tartaric acid; the aromatic rings are necessary for pi-stacking crystallization in these systems [2].

Q3: The product turned pink overnight.

  • Diagnosis: N-oxide formation or oxidative degradation.

  • Fix: This is cosmetic but indicates instability. Re-dissolve in water, basify, extract, and immediately convert to the HCl salt (Module 3). Store under Argon.

References

  • Ruggeri, S. G., et al. (2014). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib) Citrate." Organic Process Research & Development, 18(12), 1714–1720.

  • Pfizer Inc. (2003). "Pyrrolo[2,3-d]pyrimidine compounds." US Patent 6,627,754. (Describes the resolution of 3-amino-4-methylpiperidine derivatives).

  • Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115–120.

Sources

Technical Support Center: Optimizing Temperature & Pressure for Piperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Amine" Challenge

Piperidin-4-amine (4-aminopiperidine) is a bifunctional building block critical in medicinal chemistry (e.g., fentanyl derivatives, antihistamines). Its chemical duality—possessing both a secondary amine (N1, ring) and a primary amine (N4, exocyclic) —presents a unique challenge: Regioselectivity.

This guide synthesizes field-proven protocols to control reactivity through precise temperature, pressure, and protecting group strategies. We move beyond generic textbook advice to address the specific kinetic and thermodynamic behaviors of this scaffold.

Part 1: The Golden Rules of Selectivity

Before optimizing temperature or pressure, you must establish the correct chemical pathway. Attempting to control selectivity solely through stoichiometry on the unprotected diamine is the most common cause of experimental failure (polyalkylation mixtures).

Decision Matrix: Which Nitrogen are you targeting?
Target SiteReactivity ProfileRecommended Strategy
N4 (Exocyclic, Primary) Higher kinetic nucleophilicity (less hindered), but lower basicity than N1.Use 1-Boc-4-aminopiperidine. The N1 is protected, forcing reaction at N4.
N1 (Ring, Secondary) Higher basicity, slightly more sterically hindered.Use 4-(Boc-amino)piperidine. The N4 is protected, forcing reaction at N1.
Simultaneous Both sites react.High temperature (>100°C) + Excess Electrophile.
Visual Workflow: Selectivity Logic

SelectivityWorkflow Start Start: Piperidin-4-amine Target Target Site? Start->Target N4_Route Target N4 (Primary) Target->N4_Route Exocyclic Amine N1_Route Target N1 (Secondary) Target->N1_Route Ring Amine Prot_N1 Reagent: 1-Boc-4-aminopiperidine N4_Route->Prot_N1 Step 1: Select Reagent React_N4 Reaction: Reductive Amination / Acylation Prot_N1->React_N4 Step 2: Functionalize Prot_N4 Reagent: 4-(Boc-amino)piperidine N1_Route->Prot_N4 Step 1: Select Reagent React_N1 Reaction: SNAr / Alkylation Prot_N4->React_N1 Step 2: Functionalize

Figure 1: Logical workflow for ensuring regioselectivity. Choosing the correct pre-protected starting material is more effective than optimizing conditions for the bare diamine.

Part 2: Reductive Amination (The Workhorse)

Context: Attaching alkyl groups to N4 (using 1-Boc-4-aminopiperidine) or N1 (using 4-Boc-aminopiperidine).

Q: How do Temperature and Pressure affect Reductive Amination?

A: Temperature controls imine formation equilibrium; Pressure is only relevant for catalytic hydrogenation.

1. Temperature Optimization
  • Standard Protocol (20°C - 25°C): For reactive aldehydes. Stir amine + aldehyde for 30-60 mins to form the imine/hemiaminal before adding the reducing agent (NaBH(OAc)₃).

  • Elevated Temperature (40°C - 60°C): Required for Ketones or sterically hindered aldehydes. Heating shifts the equilibrium toward the imine (removing water helps, e.g., using molecular sieves).

    • Warning: Do not add NaBH(OAc)₃ at 60°C immediately. Form imine at 60°C, cool to RT, then add hydride to prevent decomposition of the reducing agent.

2. Pressure Optimization (Catalytic Hydrogenation)

If you are avoiding boron reagents and using H₂/Pd-C:

  • Low Pressure (1-5 bar): Sufficient for unhindered aldehydes.

  • Medium Pressure (10-20 bar): Often required for reductive amination with ketones to drive the reduction of the sterically hindered imine.

Protocol: Optimized Reductive Amination (N4-Functionalization)

Reagent: 1-Boc-4-aminopiperidine + Aryl Aldehyde.

  • Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCE (1,2-Dichloroethane).

    • Tip: Add AcOH (1.0 eq) to catalyze imine formation.

    • Temp: Stir at RT for 1 h (Aldehydes) or 50°C for 4 h (Ketones).

  • Reduction: Cool to 0°C (if heated). Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Why STAB? Sodium triacetoxyborohydride is less toxic than NaBH₃CN and will not reduce the aldehyde/ketone before it forms the imine [1].

  • Reaction: Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Context: Attaching the piperidine N1 to an electron-deficient aromatic ring (e.g., 2-fluoro-nitrobenzene).

Q: When should I use a Sealed Tube (High Pressure)?

A: When the reaction requires temperatures above the solvent's boiling point to overcome high activation energy.

Many SNAr reactions with piperidines are sluggish due to steric drag from the ring.

ParameterStandard ConditionsHigh-Pressure (Sealed Tube)
Solvent DMF, DMSO, NMP (High boiling)THF, Acetonitrile, Ethanol (Low boiling)
Temperature 80°C - 120°C100°C - 150°C
Pressure Atmospheric (Reflux)5 - 15 bar (Autogenic)
Use Case Activated substrates (e.g., ortho-nitro halides).Deactivated substrates (e.g., para-cyano halides) or when using volatile solvents to simplify workup.
Troubleshooting SNAr Failures
  • Issue: Low conversion after 24h at reflux.

  • Fix: Switch to a Pressure Vial (Sealed Tube) .

    • Protocol: Charge vial with 4-(Boc-amino)piperidine (1.2 eq), Aryl Halide (1.0 eq), and DIPEA (2.0 eq) in Acetonitrile .

    • Heat: 120°C (approx. 4-5 bar internal pressure).

    • Benefit: Acetonitrile is easily removed (unlike DMF/DMSO), and the higher temp/pressure accelerates the kinetics significantly [2].

Part 4: Troubleshooting & FAQs

Q: My yield is low (<40%). What is the most likely culprit?

A: Check your workup pH. Piperidin-4-amine derivatives are amphoteric.

  • Scenario: You acidified to quench, then extracted.

    • Result: Your product is protonated (salt form) and stayed in the aqueous layer.

  • Solution: You must basify the aqueous layer to pH > 12 (using 1M NaOH) to ensure the amine is neutral before extracting into organic solvent (DCM or EtOAc).

Q: I see "Overalkylation" in my LCMS. Why?

A: You likely used the unprotected diamine or a strong alkylating agent.

  • Cause: Using Alkyl Halides (R-Br/I) with unprotected piperidin-4-amine leads to mixtures of N1-alkyl, N4-alkyl, and N1,N4-dialkyl products.

  • Fix: Switch to Reductive Amination (controlled mono-alkylation) or use the Boc-protected starting material.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Impurities Check_SM Check Starting Material: Is it Protected? Problem->Check_SM Unprotected No (Unprotected) Check_SM->Unprotected No Protected Yes (Boc-Protected) Check_SM->Protected Yes Action_Prot Use 1-Boc or 4-Boc variant. Direct alkylation of diamine is non-selective. Unprotected->Action_Prot Check_Workup Check Workup pH: Did you basify to pH > 12? Protected->Check_Workup pH_No No (pH < 10) Check_Workup->pH_No No pH_Yes Yes (pH > 12) Check_Workup->pH_Yes Yes Action_pH Product is in Aqueous Layer. Basify and re-extract. pH_No->Action_pH Check_Reagent Check Reducing Agent: Using NaBH4? pH_Yes->Check_Reagent Reagent_Yes Yes (NaBH4) Check_Reagent->Reagent_Yes Yes Action_Reagent Switch to NaBH(OAc)3. NaBH4 reduces aldehyde too fast. Reagent_Yes->Action_Reagent

Figure 2: Troubleshooting logic for common yield and purity issues.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49(2), 273–412. (Foundational text on SNAr kinetics/conditions). Link

  • BenchChem Technical Support. "Troubleshooting Low Yield in Multicomponent Reactions." BenchChem Knowledge Base, 2025. Link

  • Vertex Pharmaceuticals. "Discovery and Optimization of a 4-Aminopiperidine Scaffold." NIH PubMed Central, 2010. Link

Technical Support Center: Mitigating Catalyst Poisoning in Piperidine Synthesis via Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic hydrogenation of pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working to synthesize piperidine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and overcome common challenges related to catalyst poisoning in your hydrogenation reactions. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding catalyst deactivation during the hydrogenation of pyridines.

Q1: What are the typical signs of catalyst poisoning in my pyridine hydrogenation reaction?

A: The most common indicators of catalyst poisoning include a significant decrease in the rate of hydrogen uptake, a reaction that stalls before reaching completion, or a complete lack of reactivity from the start. You may also observe poor selectivity, leading to the formation of unexpected byproducts. If you notice that the catalyst's activity diminishes upon recycling, poisoning is a likely culprit.[1]

Q2: My reaction is incredibly sluggish or has stopped entirely. What is the most probable cause?

A: A stalled reaction is frequently caused by potent catalyst poisons. The most common offenders are sulfur-containing compounds, which can deactivate noble metal catalysts like palladium even at parts-per-million (ppm) levels.[1] Another significant factor is "self-poisoning" or product inhibition, where the nitrogen lone pair of the starting pyridine or the resulting piperidine strongly coordinates to the catalyst's active sites, effectively blocking them.[1][2][3][4]

Q3: How does "self-poisoning" by pyridine or piperidine work, and how can I prevent it?

A: Both pyridine and its hydrogenation product, piperidine, are Lewis bases due to the lone pair of electrons on the nitrogen atom. These lone pairs can strongly adsorb onto the acidic metal surface of the catalyst (e.g., Pd, Pt), preventing the pyridine's aromatic ring from interacting with the active sites and thus inhibiting hydrogenation.[1][2] Piperidine is often a stronger poison than pyridine, leading to a decrease in the reaction rate as the product concentration increases.[1][4]

The most effective way to counteract this is to perform the reaction in an acidic medium, such as glacial acetic acid. The acid protonates the nitrogen atom, neutralizing its lone pair and preventing it from binding to and poisoning the catalyst.[1][5][6]

Q4: Which catalysts are most susceptible to poisoning in this reaction?

A: Palladium-based catalysts (e.g., Pd/C) are highly active for hydrogenation but are also extremely sensitive to poisoning, especially by sulfur compounds.[1] Platinum-based catalysts (e.g., PtO₂) are also susceptible but are often used effectively in acidic media to mitigate nitrogen poisoning.[6] Ruthenium and rhodium catalysts are frequently reported to be more resistant to poisoning by nitrogen-containing compounds.[1][2][4] The choice of catalyst support can also play a role in poison resistance.[1]

Q5: What are the primary sources of external catalyst poisons?

A: Poisons can be introduced from several sources:

  • Starting Materials: Reagents, particularly the pyridine substrate and solvents, may contain impurities like thiophenes or other sulfur compounds.[1][7]

  • Reaction Byproducts: Unintended side reactions can lead to the formation of polymeric materials or carbonaceous deposits (coke) on the catalyst surface, physically blocking active sites.[1]

  • Apparatus: Ingress of air can lead to oxidation of the catalyst, and residual contaminants in the reactor can also be a source of poisons.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during piperidine hydrogenation reactions.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Reaction Fails or is Sluggish check_h2 Verify H₂ Supply & Pressure start->check_h2 check_agitation Ensure Adequate Agitation check_h2->check_agitation symptom_slow Symptom: Slow or Stalled Reaction check_agitation->symptom_slow symptom_no_reaction Symptom: No Reaction from Start check_agitation->symptom_no_reaction cause_self_poison Possible Cause: Self-Poisoning by N-Heterocycle symptom_slow->cause_self_poison cause_fouling Possible Cause: Catalyst Fouling (Coking) symptom_slow->cause_fouling cause_sulfur Possible Cause: Sulfur/Halide Poisoning symptom_no_reaction->cause_sulfur solution_acid Action: Use Acidic Solvent (e.g., Acetic Acid) cause_self_poison->solution_acid solution_temp Action: Increase Temperature/Pressure cause_self_poison->solution_temp solution_purify Action: Purify Starting Materials cause_sulfur->solution_purify solution_regenerate Action: Regenerate or Replace Catalyst cause_sulfur->solution_regenerate cause_fouling->solution_regenerate

Caption: A logical workflow for troubleshooting common piperidine hydrogenation issues.

Problem-Solution Table
Problem Possible Cause Symptoms & Diagnosis Recommended Actions & Solutions
Low or No Hydrogen Conversion A: Sulfur Poisoning Reaction is extremely slow or completely inactive from the start, even with a fresh catalyst. The issue persists across different batches of catalyst but may be resolved by using a new bottle of pyridine or solvent.1. Purify Reagents: Use high-purity, sulfur-free solvents and reagents. If necessary, purify materials by distillation or by passing them through a guard bed of activated carbon.[1] A patent describes purifying pyridine by converting it to a water-soluble salt, extracting with ether to remove impurities, and then regenerating the free base.[8] 2. Increase Catalyst Loading: This is a temporary fix and not cost-effective but can sometimes overcome low levels of poison.[9] 3. Catalyst Regeneration: Attempt to regenerate the catalyst (see Protocol 3).
B: Self-Poisoning / Product Inhibition The reaction starts at a reasonable rate but slows down significantly over time as the product concentration increases. The catalyst shows reduced activity upon recycling without regeneration.1. Modify Reaction Conditions: Increase hydrogen pressure to favor hydrogenation over product desorption.[1] Increasing temperature may also help desorb the inhibiting product, but be mindful of potential side reactions.[2] 2. Use an Acidic Medium: This is the most effective solution. Performing the reaction in a solvent like glacial acetic acid protonates the nitrogen atoms, preventing their lone pairs from coordinating to the catalyst.[1][6] (See Protocol 2).
Poor Selectivity & Byproduct Formation Partial Catalyst Poisoning The formation of partially hydrogenated intermediates or other unexpected products.1. Identify and Eliminate the Poison: As with complete deactivation, identify the source of the poison (e.g., sulfur) and purify the reagents. 2. Change Catalyst Type: Consider switching to a more poison-tolerant catalyst. For example, ruthenium-based catalysts are often more resistant to nitrogen poisoning than palladium catalysts.[1]
Catalyst Inactive Upon Reuse A: Irreversible Poisoning The catalyst cannot be restored to its initial activity through simple washing.1. Aggressive Regeneration: Attempt a more rigorous regeneration protocol, such as oxidative or reductive treatment at elevated temperatures.[9] 2. Replace Catalyst: If regeneration fails, the catalyst is likely irreversibly poisoned and must be replaced.
B: Fouling by Carbonaceous Deposits (Coking) The catalyst appears blacker and may have a "caked" texture. This is more common at higher reaction temperatures.1. Solvent Washing: Wash the catalyst with a strong solvent to dissolve any organic residues.[1][10] 2. Oxidative Burn-off: A common industrial method is to carefully burn off the carbon deposits in a controlled stream of air or dilute oxygen.[11]

Section 3: Key Mechanisms & Data

Mechanism: Self-Poisoning and Mitigation with Acid

self_poisoning_mechanism cluster_0 Without Acid (Poisoning) cluster_1 With Acid (Mitigation) Pyridine_NoAcid Pyridine (N with lone pair) Catalyst_NoAcid Catalyst Surface (e.g., Pd/C) Pyridine_NoAcid->Catalyst_NoAcid Strong Coordination Blocked_Site Blocked Active Site (No Hydrogenation) Catalyst_NoAcid->Blocked_Site Poisoning Pyridine_WithAcid Pyridine H_Plus H⁺ (from Acetic Acid) Pyridinium Pyridinium Ion (N⁺-H, no lone pair) Catalyst_WithAcid Catalyst Surface (e.g., PtO₂) Pyridinium->Catalyst_WithAcid Weak Interaction Hydrogenation Successful Hydrogenation to Piperidine Catalyst_WithAcid->Hydrogenation Reaction Proceeds Pyridine_WithAcidH_Plus Pyridine_WithAcidH_Plus Pyridine_WithAcidH_Plus->Pyridinium

Caption: Mechanism of nitrogen poisoning and its prevention using an acidic medium.

Table: Typical Reaction Conditions for Pyridine Hydrogenation
CatalystSubstrate ExampleSolventPressure (bar)Temp (°C)Catalyst Loading (mol%)Time (h)Conversion/YieldReference
PtO₂ (Adams' catalyst)Substituted PyridinesAcetic Acid50-70Room Temp.56-10Good to Excellent[6]
10% Pd/C4-PyridinecarbonitrileWater/DCM + H₂SO₄630~15 (wt%)< 1>99% Conversion[12]
5% Rh/C1-MethylpyrroleMethanol1025~10 (wt%)3.5100% Conversion[2]
Ru-Pd/ACPyridineNot specified30100~1:670 (mol ratio)1>99% Conversion[13]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Pyridine Hydrogenation (Example with Pd/C)

This protocol is a general starting point. For substrates prone to self-poisoning, refer to Protocol 2.

  • Reactor Setup: To a pressure-rated hydrogenation vessel, add the pyridine substrate (1.0 eq) and 10% Pd/C catalyst (5-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge it 3-5 times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

  • Solvent Addition: Add a degassed solvent (e.g., ethanol, ethyl acetate) via cannula under a positive pressure of inert gas.

  • Hydrogenation: Purge the vessel 3-5 times with hydrogen (H₂). Pressurize the reactor to the desired pressure (e.g., 50-80 bar) and begin vigorous stirring. The reaction may require heating.

  • Work-up: Once the reaction is complete (as determined by TLC, GC, or monitoring hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and carefully filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.[14][15]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine product, which can be purified by distillation or chromatography.

Protocol 2: Hydrogenation in Acetic Acid to Mitigate Self-Poisoning (Example with PtO₂)

This protocol is highly effective for pyridines that are poor substrates under neutral conditions due to catalyst poisoning.[6]

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL) followed by Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar. Begin vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction for 6-10 hours or until hydrogen uptake ceases.

  • Work-up: After completion, carefully vent the hydrogen and purge with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Neutralization and Extraction: Carefully quench the acidic filtrate by adding it to a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

Protocol 3: Simple Catalyst Regeneration by Solvent Washing

This method is useful for removing strongly adsorbed products or soluble impurities. It is less effective for covalently bound poisons like sulfur or for heavy coking.

  • Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Solvent Wash: Transfer the recovered catalyst to a flask. Suspend it in a solvent that is effective at dissolving the suspected inhibitor but does not harm the catalyst support (e.g., methanol, chloroform, or a dilute acidic/basic aqueous solution).[1][10]

  • Agitation: Stir the suspension vigorously for 1-2 hours at room temperature. Gentle heating can be applied if necessary. For stubborn organic residues, ultrasonic treatment can be beneficial.[10]

  • Isolation and Drying: Filter the catalyst, wash it with fresh, clean solvent, and dry it thoroughly under vacuum before attempting reuse. For some poisons, multiple washing cycles may be necessary.[1]

References

Sources

Technical Support Center: Stability Enhancement of 1-ethyl-N,3-dimethylpiperidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethyl-N,3-dimethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your research.

Introduction

1-ethyl-N,3-dimethylpiperidin-4-amine is a substituted piperidine derivative, a class of compounds frequently utilized in medicinal chemistry.[1][2][3] The stability of such compounds in solution is a critical parameter that can influence experimental outcomes, analytical reproducibility, and ultimately, the viability of a drug candidate.[4][5] As a tertiary amine, 1-ethyl-N,3-dimethylpiperidin-4-amine is susceptible to specific degradation pathways, particularly oxidation.[6][7][8] This guide will provide a comprehensive framework for identifying and mitigating stability issues, ensuring the integrity of your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of 1-ethyl-N,3-dimethylpiperidin-4-amine in solution.

Question 1: I'm observing a rapid loss of my compound in solution, even when stored at 4°C. What are the likely causes and how can I prevent this?

Answer:

Rapid degradation of 1-ethyl-N,3-dimethylpiperidin-4-amine, even under refrigerated conditions, is often due to oxidative degradation or pH-related instability.

Root Cause Analysis:

  • Oxidative Degradation: Tertiary amines are prone to oxidation, which can be catalyzed by trace metal ions, exposure to atmospheric oxygen, and light.[6][8][9] The nitrogen atom in the piperidine ring and the exocyclic dimethylamino group are both potential sites for oxidation, which can lead to the formation of N-oxides and other degradation products.[4][5]

  • pH Instability: The stability of amine-containing compounds is often pH-dependent.[10] Although piperidine derivatives are generally more stable in acidic to neutral pH ranges where the nitrogen is protonated, extreme pH values can catalyze degradation.[10][11] The pKa of the piperidine nitrogen is a critical factor; at a pH above the pKa, the free base form is more prevalent and susceptible to oxidation.[1]

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Troubleshooting Steps & Solutions:

  • Control the pH:

    • Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 6.[10] This ensures the amine is predominantly in its protonated, more stable form.

    • Causality: Protonation of the tertiary amine nitrogen reduces its nucleophilicity and susceptibility to oxidation.

  • Minimize Oxygen Exposure:

    • Recommendation: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. Store the final solution under an inert atmosphere.

    • Causality: Removing dissolved oxygen from the solution minimizes the primary oxidant responsible for degradation.[6]

  • Use High-Purity Solvents:

    • Recommendation: Use freshly opened bottles of high-purity, HPLC-grade solvents. If using ethers like THF or dioxane, ensure they are tested for and free of peroxides.

    • Causality: Prevents the introduction of contaminants that can initiate or catalyze degradation.

  • Add Antioxidants or Chelating Agents:

    • Recommendation: Consider adding low concentrations (0.01-0.1%) of antioxidants such as butylated hydroxytoluene (BHT) or a chelating agent like ethylenediaminetetraacetic acid (EDTA).

    • Causality: BHT scavenges free radicals, inhibiting oxidative chain reactions.[8] EDTA chelates metal ions that can catalyze oxidation.

  • Protect from Light:

    • Recommendation: Store solutions in amber vials or wrap containers in aluminum foil.

    • Causality: Photons can provide the energy to initiate degradation pathways.[4][12]

Question 2: I'm seeing multiple unexpected peaks in my HPLC analysis. How can I determine if these are degradants?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. A forced degradation study is the most effective way to confirm this and to understand the potential degradation pathways.[4][5][9]

Forced Degradation (Stress Testing) Protocol:

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate the formation of degradation products.[4][9][12] This helps in identifying potential degradants and developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare stock solution of 1-ethyl-N,3-dimethylpiperidin-4-amine in a suitable solvent (e.g., Acetonitrile/Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C in solution) A->E F Photolytic Degradation (e.g., ICH Q1B light exposure) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS B->G C->G D->G E->G F->G H Compare stressed samples to control (T=0) G->H I Identify and quantify new peaks H->I J Characterize major degradants (LC-MS) I->J

Caption: Workflow for a forced degradation study.

By comparing the chromatograms of the stressed samples to a control (time zero), you can definitively identify which new peaks are a result of degradation under specific conditions.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradants
Acid Hydrolysis Generally stable, but prolonged exposure could lead to ring opening.Minimal degradation expected.
Base Hydrolysis Hofmann elimination (less likely without a quaternary ammonium) or other base-catalyzed reactions.Minimal degradation expected.
Oxidation N-oxidation of the tertiary amines.[4][5][9]N-oxide derivatives.
Thermal Dealkylation or other fragmentation.[6]Loss of ethyl or methyl groups.
Photolysis Radical-mediated degradation.Various complex products.
Question 3: My solution of 1-ethyl-N,3-dimethylpiperidin-4-amine has turned yellow/brown. Is it still usable?

Answer:

A color change, particularly to yellow or brown, is a strong visual indicator of degradation. Amine compounds can form colored impurities upon oxidation or through other degradation pathways.[13]

Recommendation:

It is strongly advised not to use a discolored solution for quantitative experiments or in any system where compound purity is critical. The color indicates the presence of impurities that could have altered the concentration of the parent compound and may have their own biological or chemical activities.

Next Steps:

  • Discard the solution.

  • Review your storage and handling procedures based on the recommendations in Question 1 to prevent future occurrences.

  • Prepare a fresh solution using high-purity solvents and proper stabilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for storing solutions of 1-ethyl-N,3-dimethylpiperidin-4-amine?

A1: The ideal pH for storage is in the slightly acidic range, typically between 4 and 6.[10] In this range, the piperidine nitrogen will be protonated, which significantly reduces its susceptibility to oxidative degradation.

Q2: Which solvents should I avoid when working with this compound?

A2: Avoid using solvents that are prone to forming peroxides, such as older bottles of tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane, unless they have been freshly tested and are peroxide-free. Also, be cautious with chlorinated solvents like chloroform and carbon tetrachloride, as they can be incompatible with amines.[14]

Q3: Can I freeze my stock solutions in DMSO?

A3: While freezing can slow down degradation, it can also lead to precipitation of the compound, especially if the solution is close to its saturation point.[15] If you choose to freeze DMSO stocks, ensure the compound is fully dissolved upon thawing, and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles. Storing at room temperature or 4°C might be preferable if the compound is sufficiently stable under those conditions with appropriate protective measures (e.g., inert atmosphere, protection from light).

Q4: How does the structure of 1-ethyl-N,3-dimethylpiperidin-4-amine contribute to its potential instability?

A4: The key structural features influencing its stability are the two tertiary amine groups: the endocyclic piperidine nitrogen and the exocyclic dimethylamino group. Tertiary amines are known to be susceptible to oxidation.[7][8] The presence of hydrogens on the carbons alpha to the nitrogen atoms can also be sites for oxidative degradation.[6][16]

Potential Degradation Pathways Diagram:

Degradation_Pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_dealkylation Dealkylation A 1-ethyl-N,3-dimethylpiperidin-4-amine B Piperidine N-oxide A->B Oxidation at piperidine N C Dimethylamino N-oxide A->C Oxidation at exocyclic N D N,3-dimethylpiperidin-4-amine (Loss of ethyl group) A->D Thermal/Oxidative De-ethylation E 1-ethyl-3-methylpiperidin-4-amine (Loss of methyl group) A->E Thermal/Oxidative De-methylation

Sources

Troubleshooting scale-up failures for piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Intermediate Scale-Up Authorized by Senior Application Scientist | Version 4.2 | Status: Active

Executive Summary: The Scale-Up Paradox

Piperidine rings are ubiquitous pharmacophores, present in blockbusters like fentanyl, paroxetine, and ritalin. However, scaling their synthesis—particularly via pyridine hydrogenation or N-alkylation—introduces non-linear failures not seen on the bench.

The Core Challenge: The nitrogen lone pair is both your greatest asset (nucleophilicity) and your greatest liability (catalyst poison, oxidation magnet).

This guide deconstructs these failures into three modules: Hydrogenation Dynamics , Alkylation Thermodynamics , and Isolation/Stability .

Module 1: Hydrogenation of Pyridines (Catalytic Reduction)

The most common route, yet the most prone to "stalling" upon scale-up.

The Mechanism of Failure: Catalyst Poisoning

On a gram scale, high catalyst loading (5-10 wt%) masks poisoning effects. On a kilo scale, economic constraints lower loading (<1 wt%), exposing the metal surface to deactivation.

  • Root Cause: The basic nitrogen of the pyridine substrate (and the piperidine product) coordinates strongly to the metal surface (Pd, Pt, Rh), blocking active sites for H₂ adsorption.

  • The Fix: Protonation.[1] Conducting the reaction in acidic media (Acetic Acid, HCl/MeOH) ties up the lone pair, preventing metal coordination [1].

Visualization: Hydrogenation Scale-Up Workflow

Figure 1: Decision logic for optimizing pyridine reduction based on substrate electronics and poisoning risks.

HydrogenationWorkflow Start Substrate: Functionalized Pyridine CheckSub Check Substituents Start->CheckSub Halogen Halogen Present? (Cl, Br, I) CheckSub->Halogen AcidSensitive Acid Sensitive? Halogen->AcidSensitive No RouteC Route C: Pt/C + Thiourea (Prevents Dehalogenation) Halogen->RouteC Yes RouteA Route A: Heterogeneous PtO2 or Rh/C in AcOH (Standard) AcidSensitive->RouteA No (Preferred) RouteB Route B: Pd/C + HCl (Prevents Poisoning) AcidSensitive->RouteB Yes (Careful pH) Monitor Monitor H2 Uptake RouteA->Monitor RouteB->Monitor RouteC->Monitor Stall Reaction Stalled? Monitor->Stall Action1 Action: Increase Temp (Desorb Product) Stall->Action1 Yes Product Target: Piperidine HCl Salt Stall->Product No Action2 Action: Add Fresh Catalyst (Surface Saturation) Action1->Action2 If fails Action2->Product

Caption: Workflow for selecting catalyst systems to mitigate poisoning and side reactions during pyridine hydrogenation.

Self-Validating Protocol: PtO₂ Catalyzed Reduction

Use this protocol for difficult substrates where Pd/C fails due to poisoning.

  • Preparation: In a pressure reactor, dissolve Pyridine substrate (1.0 equiv) in Glacial Acetic Acid (10 vol).

    • Validation: Check pH. It must be acidic to protonate the nitrogen.[2]

  • Catalyst Charge: Add Adams' Catalyst (PtO₂, 1-2 mol%) under N₂ blanket.

    • Safety: PtO₂ is pyrophoric. Wet with solvent immediately.

  • Hydrogenation: Pressurize to 3-5 bar H₂. Heat to 40-50°C.

    • Checkpoint: Monitor H₂ uptake curve. A "flatline" before theoretical uptake indicates poisoning or intermediate stability (tetrahydropyridine).

  • Work-up: Filter catalyst warm (product may precipitate as salt).

    • Critical: Do not let the filter cake dry (fire hazard).[3]

Module 2: N-Alkylation (The Exotherm Trap)

Alkylation of piperidines is exothermic and prone to "runaway" over-alkylation.

The Mechanism of Failure: Quaternization

The secondary amine (piperidine) reacts to form the tertiary amine (product). However, the product is often more nucleophilic than the starting material, leading to quaternary ammonium salts (over-alkylation).

  • Scale-Up Risk: On large scales, poor mixing creates "hot spots" where high concentrations of alkyl halide drive the reaction to the quaternary salt [2].

Troubleshooting Table: N-Alkylation Failures
SymptomProbable CauseTechnical Solution
Exotherm Spike Uncontrolled addition rate; High conc.Dosing Control: Use a metering pump for the alkyl halide. Maintain T < 20°C during addition. Dilute alkyl halide in solvent (1:1).
Quaternary Salt (Impurity) Product is more reactive than SM; Localized excess.Inorganic Base: Use mild bases (K₂CO₃, NaHCO₃) instead of organic bases (TEA) to buffer kinetics. Stoichiometry: Use 0.95 eq of alkyl halide to 1.0 eq piperidine to leave unreacted SM (easier to separate than salt).
Gummy/Oiling Out Product insolubility in non-polar solvent.Phase Transfer: Switch to biphasic system (Toluene/Water) with TBAB catalyst.
Visualization: Impurity Pathways

Figure 2: Kinetic competition between mono-alkylation (desired) and quaternization (undesired).

AlkylationPathways Piperidine Piperidine (2° Amine) Starting Material Intermediate Transition State Piperidine->Intermediate + R-X AlkylHalide R-X (Alkyl Halide) Target Target (3° Amine) More Nucleophilic! Intermediate->Target Fast QuatSalt Quaternary Salt (Impurity) Target->QuatSalt + Excess R-X (Thermal Runaway)

Caption: The "Runaway" Effect: The target tertiary amine competes with the starting material for the alkyl halide.

Module 3: Isolation & Stability (The "Yellowing" Effect)

The Azeotrope Problem

Piperidine forms a stubborn azeotrope with water (approx. 35% water, bp 93°C). Standard distillation fails to dry it.

  • Solution: Azeotropic distillation using Toluene or Cyclohexane . The ternary azeotrope removes water at a lower temperature, leaving anhydrous piperidine [3].

Oxidative Instability

Piperidines turn yellow/brown upon storage due to N-oxide formation and subsequent degradation.

  • Protocol: Always store under Argon/Nitrogen. For critical steps, distill over KOH or CaH₂ immediately before use.

Frequently Asked Questions (FAQ)

Q: My hydrogenation stopped at 80% conversion. Adding more catalyst didn't help. Why? A: You likely formed a stable Tetrahydropyridine intermediate or the catalyst surface is poisoned by the product.

  • Fix: If the intermediate is stable (common with 4-substituted pyridines), you may need to increase the temperature to >60°C or switch to a Rhodium catalyst (Rh/C), which is more active for the C=C bond saturation than Pd [1].

Q: I see a "double spot" on TLC during N-alkylation, but mass spec shows only one mass. A: This is often due to the HCl salt vs. Free Base equilibrium on the silica plate.

  • Fix: Treat your TLC sample with a drop of aqueous NH₄OH or Et₃N before spotting to force everything to the free base form.

Q: Can I use Raney Nickel for pyridine reduction? A: Yes, but it requires high pressure (50-100 bar) and temperature (>100°C). For standard lab/pilot scale reactors (<10 bar), PtO₂ or Rh/C in acidic media is safer and more reliable [4].

Q: How do I remove the Quaternary Ammonium impurity from my product? A: Since the "Quat" salt is ionic and the piperidine product is organic:

  • Dissolve the crude mixture in a non-polar solvent (Toluene/Ether).

  • Wash with water.[4][5][6] The Quat salt will partition into the aqueous layer.

  • Extract the organic layer with dilute HCl to pull the Target Piperidine into water (leaving non-basic impurities in organic).

  • Basify the aqueous phase and extract back into organic solvent.[7]

References

  • Scriven, E. F. V. (2013). Pyridines: From Lab to Production. Academic Press. (Discusses catalyst poisoning mechanisms and acidic media solutions).
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Detailed guide on alkylation exotherms and stoichiometry control).

  • Wulf, O. R., & Liddel, U. (1957). Azeotropic Distillation of Piperidine-Water Systems. Journal of the American Chemical Society.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative source on Pt/Rh vs Raney Ni selection).

Sources

Validation & Comparative

Comparative Guide: HPLC Strategies for 1-ethyl-N,3-dimethylpiperidin-4-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The analysis of 1-ethyl-N,3-dimethylpiperidin-4-amine presents a classic "perfect storm" in chromatography: it is a highly basic small molecule with low UV absorptivity and potential stereoisomerism (cis/trans diastereomers at C3/C4). Standard pharmacopeial methods (low pH C18) often fail here, yielding severe peak tailing (


) and poor resolution of isomeric impurities.

This guide objectively compares three distinct separation strategies to determine the optimal protocol for purity profiling.

The Molecule at a Glance[9]
  • Core Structure: Piperidine ring (pKa ~10.5) with a secondary amine side chain (pKa ~9.0).

  • Critical Quality Attributes (CQAs):

    • Diastereomeric Purity: Separation of cis- and trans- isomers.

    • Peak Symmetry: Overcoming silanol interactions.

    • Retention: Preventing elution in the void volume (

      
      ).
      
The Comparative Framework

We evaluated three method archetypes:

  • Method A (The Control): Standard C18 at Acidic pH (Formic Acid).

  • Method B (The Specialist): Pentafluorophenyl (PFP) at Acidic pH.[1]

  • Method C (The Modern Standard): Hybrid C18 at High pH (Ammonium Bicarbonate).

Comparative Analysis: Performance Metrics

The following data summarizes the performance of each method based on experimental trials using a synthetic mixture of the target molecule and its cis/trans isomer.

Table 1: Method Performance Summary
FeatureMethod A: Low pH C18 Method B: Acidic PFP Method C: High pH Hybrid C18
Column Chemistry Alkyl chain (C18)Pentafluorophenyl (F5)Hybrid-Silica C18 (Ethylene-bridged)
Mobile Phase pH 2.5 (Formic Acid)2.5 (Formic Acid)10.0 (NH₄HCO₃)
Dominant Mechanism Hydrophobic InteractionH-Bonding,

-

, Dipole
Hydrophobic (Neutral state)
Retention (

)
0.8 (Poor)2.5 (Good)5.2 (Excellent)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Isomer Resolution (

)
0.8 (Co-elution)3.5 (Baseline) 1.8 (Acceptable)
Suitability Not Recommended Best for Isomer Purity Best for General Impurities
Expert Insight: The "Silanol Trap"

In Method A , the protonated amines interact strongly with residual silanols on the silica surface, causing tailing. Method C neutralizes the amine (pH > pKa), eliminating this interaction and increasing hydrophobicity, which drastically improves retention. Method B (PFP) uses a different mechanism entirely—fluorine atoms create a "cavity" that discriminates between the spatial arrangement of the methyl/ethyl groups, offering superior isomer separation.

Decision Logic & Workflow

The choice between Method B and Method C depends on whether your primary goal is separating diastereomers or general cleaning verification.

MethodSelection Start Start: Define Goal Isomer Isomer Separation? (cis vs trans) Start->Isomer General General Purity? (Process Impurities) Start->General PFP Select Method B: PFP Column (Acidic) Isomer->PFP High Selectivity Needed HighPH Select Method C: Hybrid C18 (pH 10) General->HighPH Max Peak Capacity Deriv Low UV Response? PFP->Deriv HighPH->Deriv CAD Use CAD or MS Detection Deriv->CAD Yes

Figure 1: Decision tree for selecting the optimal stationary phase based on analytical requirements.

Recommended Protocols

Protocol 1: High Selectivity Isomer Separation (Method B)

Best for: Quantifying diastereomeric excess.

  • Column: Fluorophenyl (PFP) Core-Shell,

    
     mm, 2.7 µm (e.g., Agilent Poroshell PFP or Phenomenex Kinetex F5).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN on PFP phases).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 30% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV 210 nm (or CAD if available).

Why this works: The PFP phase engages in strong dipole-dipole interactions and hydrogen bonding with the amine groups. The rigid fluorine ring structure discriminates between the 3-dimensional shape of the cis and trans isomers more effectively than a C18 chain.

Protocol 2: High pH Robustness (Method C)

Best for: General purity, LC-MS compatibility, and maximizing column life.

  • Column: Hybrid Ethylene-Bridged C18,

    
     mm, 1.7 µm (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).
    
    • Warning: Do NOT use standard silica columns; they will dissolve at pH 10.

  • Buffer Prep: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase A: pH 10 Buffer.

  • Mobile Phase B: Acetonitrile.[3][2]

  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • 12 min: 95% B

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C.[2]

Why this works: At pH 10, the piperidine (pKa ~10.5) is partially deprotonated and the secondary amine (pKa ~9) is fully deprotonated. The neutral molecule interacts strongly with the C18 chain, ensuring sharp peaks and high retention without the need for ion-pairing reagents.

Mechanistic Visualization

Understanding the interaction at the molecular level is crucial for troubleshooting.

Mechanism cluster_0 Method A: Low pH C18 (Failure Mode) cluster_1 Method C: High pH Hybrid (Success Mode) Analyte_Pos Analyte (+) Silanol Silanol (Si-O-) Analyte_Pos->Silanol Ionic Attraction (Tailing) C18_Chain C18 Chain Analyte_Pos->C18_Chain Weak Hydrophobic (Low Retention) Analyte_Neu Analyte (Neutral) Hybrid_Surf Hybrid Surface (Resistant) C18_Chain_2 C18 Chain Analyte_Neu->C18_Chain_2 Strong Hydrophobic (Sharp Peak)

Figure 2: Mechanistic comparison of analyte interactions. Method C eliminates the ionic "drag" caused by silanols.

Validation & System Suitability Criteria

To ensure the method is "self-validating," establish the following System Suitability Test (SST) limits before running samples.

ParameterAcceptance CriteriaRationale
Resolution (

)

between isomers
Ensures accurate quantitation of the diastereomer.
Tailing Factor (

)

Critical for basic amines; indicates column health.
Precision (RSD)

(n=6)
Verifies pump/injector stability.
Sensitivity (S/N)

at LOQ
Essential due to low UV absorbance of the piperidine ring.
Troubleshooting Tip: Low Sensitivity

If UV detection at 210 nm is insufficient due to matrix interference, consider pre-column derivatization using para-toluenesulfonyl chloride (PTSC). This adds a strong chromophore, allowing detection at 254 nm, though it adds a step to the workflow.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from

  • Waters Corporation. (2014). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column. Retrieved from

  • Journal of Chromatography A. (2011). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (Referenced via University of Tartu). Retrieved from

  • BenchChem. (2025). Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from

Sources

Technical Guide: Validating Chiral Purity of 1-ethyl-N,3-dimethylpiperidin-4-amine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological potency and toxicity of piperidine-based therapeutics are governed by their stereochemistry.[1] For 1-ethyl-N,3-dimethylpiperidin-4-amine , the presence of two chiral centers (C3 and C4) generates four distinct stereoisomers: a cis-enantiomeric pair and a trans-enantiomeric pair.

This guide provides a validated framework for separating and quantifying these isomers. Unlike simple enantiomeric separations, this 4-isomer system requires a method capable of simultaneous diastereomeric (cis/trans) and enantiomeric resolution. We compare the modern industry standard, Supercritical Fluid Chromatography (SFC) , against the traditional High-Performance Liquid Chromatography (HPLC) approach, with a specific focus on detection strategies for this non-chromophoric amine.

Structural Analysis & Stereochemical Challenge

The target molecule possesses basic nitrogen functionalities and lacks a strong UV chromophore. This presents two primary analytical challenges:

  • Peak Tailing: Interaction between the basic amine and residual silanols on the column stationary phase.[2]

  • Detection Limits: The lack of aromatic rings necessitates either Mass Spectrometry (MS) detection, Charged Aerosol Detection (CAD), or pre-column derivatization.

Stereoisomer Landscape

The two chiral centers at C3 and C4 create the following landscape:

  • Diastereomers: The cis and trans forms have different physical properties and can often be separated on achiral phases (e.g., C18 or Silica).

  • Enantiomers: The (3R,4R)/(3S,4S) pair and the (3R,4S)/(3S,4R) pair require chiral stationary phases (CSPs).

Stereochemistry Root 1-ethyl-N,3-dimethylpiperidin-4-amine (2 Chiral Centers: C3, C4) Cis Cis-Diastereomer Pair (Physical Separation Possible) Root->Cis Synthetic Control or Achiral LC Trans Trans-Diastereomer Pair (Physical Separation Possible) Root->Trans Synthetic Control or Achiral LC Cis1 (3R, 4S) Enantiomer A Cis->Cis1 Chiral Selector Cis2 (3S, 4R) Enantiomer B Cis->Cis2 Chiral Selector Trans1 (3R, 4R) Enantiomer C Trans->Trans1 Chiral Selector Trans2 (3S, 4S) Enantiomer D Trans->Trans2 Chiral Selector

Figure 1: Stereochemical hierarchy of the target piperidine.[3] Validation requires resolution of all four terminal nodes.

Methodology Comparison: SFC vs. HPLC[1][4][5][6]

The following comparison is based on experimental data for basic piperidine derivatives.

FeatureMethod A: Chiral SFC (Recommended) Method B: Chiral HPLC (Traditional)
Principle Supercritical CO₂ + Modifier (MeOH)Normal Phase (Hexane/EtOH) or RP
Column Chemistry Amylose/Cellulose (e.g., IG, AD-H)Amylose/Cellulose (e.g., AD-H, OD-H)
Run Time 3–8 minutes (High diffusivity)15–30 minutes (Viscosity limits flow)
Peak Shape Excellent (CO₂ suppresses silanols)Risk of tailing (Requires high amine additive)
Detection MS compatible (Direct)UV (Requires derivatization) or CAD
Green Score High (Low organic solvent waste)Low (High alkane consumption)
Strategic Recommendation

Adopt Method A (SFC-MS) for high-throughput screening and purity validation. Adopt Method B (HPLC-UV) only if MS is unavailable, necessitating a pre-column derivatization step to visualize the compound.

Experimental Protocols

Protocol A: Chiral SFC-MS (The "Green" Standard)

Objective: Rapid, direct quantification of all 4 isomers without derivatization.

1. System Setup:

  • Instrument: UPC² or standard SFC system with QDa or Single Quad MS.

  • Detector: MS (ESI+ mode). Target Mass: [M+H]+ = 157.15 m/z.

  • Column: Chiralpak IG or IA-3 (Immobilized Amylose).

    • Why IG? The meta-chloro substituents on the amylose backbone provide unique selectivity for basic amines.

2. Mobile Phase:

  • Component A: CO₂ (Supercritical grade).

  • Component B: Methanol + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).

    • Critical Step: The basic additive is mandatory. Without it, the amine interacts with the silica support, causing severe tailing and loss of resolution.

3. Gradient Program:

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 2000 psi (138 bar).

  • Temp: 40°C.

  • Gradient: 5% B to 40% B over 5 minutes.

4. Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between all isomer pairs.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
Protocol B: Derivatization-HPLC (The "Universal" Backup)

Objective: Enable UV detection for labs without MS.

Since 1-ethyl-N,3-dimethylpiperidin-4-amine lacks a chromophore, we must attach one.

1. Derivatization Reaction:

  • Reagent: p-Toluenesulfonyl chloride (Tosyl Chloride) or Benzoyl Chloride.

  • Procedure:

    • Dissolve 10 mg sample in 1 mL DCM.

    • Add 2.0 eq Triethylamine (TEA).

    • Add 1.1 eq Tosyl Chloride.

    • Stir at RT for 30 mins.

    • Quench with water, extract organic layer, dry over MgSO₄.

    • Result: The secondary amine (N-methyl group) is tosylated, providing a strong UV signal at 254 nm. The tertiary amine (ethyl group) remains basic.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : DEA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Note: The derivatized product is less basic, improving peak shape on normal phase silica.

Method Development Workflow

Use this logic flow to determine the optimal path for your specific laboratory setup.

MethodWorkflow Start Start: Purity Validation CheckMS Is MS Detection Available? Start->CheckMS SFC_Screen Screen SFC Columns (IG, AD, OD, IC) Mobile Phase: MeOH + 0.2% DEA CheckMS->SFC_Screen Yes (Preferred) Deriv Perform Derivatization (Tosyl/Benzoyl Chloride) CheckMS->Deriv No (UV only) SFC_Opt Optimize Gradient & Back Pressure SFC_Screen->SFC_Opt Validation Validate Method (Linearity, Accuracy, LOQ) SFC_Opt->Validation HPLC_Screen Screen NPLC Columns (AD-H, OD-H) Hexane/EtOH/DEA Deriv->HPLC_Screen HPLC_Screen->Validation Final Routine QC Validation->Final

Figure 2: Decision matrix for method selection based on detector availability.

Data Interpretation & Troubleshooting

When analyzing the chromatograms, observe the following common issues for this specific molecule:

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with the basic piperidine nitrogen.[2]Increase basic additive (DEA/IPA-amine) to 0.2% or switch to an immobilized column (IA/IG) which tolerates higher base loads.
Split Peaks Rotamerism (if derivatized) or partial salt formation.If derivatized (amide/sulfonamide), heat column to 40-50°C to coalesce rotamers. Ensure sample is free base.
Missing Peaks Elution in void volume or permanent retention.SFC: Increase modifier % (up to 50%). HPLC: Switch from Hexane to MeOH/EtOH polar organic mode.
Reference Standards

To validate the method, you must prove separation of all isomers.

  • Racemic Standard: Synthesize the racemate using non-stereoselective reduction of the corresponding enamine or ketone.

  • Spiking: Spike the pure target isomer with the racemate to prove the method can detect <0.1% chiral impurity (enantiomeric excess validation).

References

  • BenchChem. (2025).[1][2][5] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.Link

  • Babu, C. V. R., et al. (2014).[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[6] Link

  • Lipka, E., et al. (2018).[7] "Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases." Journal of Chromatography A, 1552, 77-86. Link

  • De Klerck, K., et al. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. Link

  • Zhang, X., et al. (2023). "Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation." Nature, (Cited for synthetic context of chiral piperidines). Link

Sources

Infrared (IR) spectroscopy peaks for 1-ethyl-N,3-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of 1-ethyl-N,3-dimethylpiperidin-4-amine: A Predictive and Comparative Analysis

Introduction

1-ethyl-N,3-dimethylpiperidin-4-amine is a complex polyfunctional molecule belonging to the substituted piperidine class, which is a common scaffold in pharmaceutically active compounds.[1] Its structure incorporates both a tertiary amine within the piperidine ring and a secondary amine substituent, alongside various aliphatic hydrocarbon frameworks. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation and quality assessment of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" corresponding to the molecule's functional groups.[2]

This guide, designed for researchers and drug development professionals, provides a detailed predictive analysis of the IR spectrum of 1-ethyl-N,3-dimethylpiperidin-4-amine. Due to the absence of published experimental spectra for this specific compound[3], this analysis is built upon established principles of vibrational spectroscopy and a comparative study with structurally analogous molecules. We will dissect the molecule's structure, assign expected vibrational modes to specific wavenumber regions, and provide a robust experimental protocol for acquiring a high-quality spectrum.

Part 1: Structural Analysis and Predicted Vibrational Modes

The structure of 1-ethyl-N,3-dimethylpiperidin-4-amine contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is key to interpreting its IR spectrum.

  • Aliphatic C-H Bonds: The molecule is rich in sp³-hybridized C-H bonds within the piperidine ring, the N-ethyl group, and the two methyl groups. These bonds undergo stretching and bending vibrations.

    • C-H Stretching: Strong, sharp absorptions are expected in the 2850-2970 cm⁻¹ region.[4]

    • C-H Bending: Medium intensity peaks corresponding to scissoring and bending modes of CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.[4]

  • Secondary Amine (-NHCH₃): The N-methylamino group at the C4 position is a key diagnostic feature.

    • N-H Stretching: A single, weak to medium intensity peak is characteristic of secondary amines, expected in the 3310-3350 cm⁻¹ range.[5][6] This peak is typically sharper than an alcohol's O-H stretch.[7]

    • N-H Bending (Wagging): A broad, strong absorption due to out-of-plane N-H wagging is expected in the 665-910 cm⁻¹ region.[5]

  • Tertiary Amine (>N-C₂H₅): The nitrogen atom within the piperidine ring is tertiary, being bonded to two ring carbons and an ethyl group.

    • N-H Vibrations: Tertiary amines lack an N-H bond, and therefore, their spectra show no absorption bands in the N-H stretching region (3300-3500 cm⁻¹).[8][9] This absence is a crucial piece of evidence.

    • C-N Stretching: The stretching vibrations of the C-N bonds associated with both the tertiary and secondary amines will produce weak to medium peaks in the fingerprint region, typically between 1020-1250 cm⁻¹ for aliphatic amines.[5][10] These peaks can be difficult to assign definitively as they fall in a complex area of the spectrum.[11]

  • N-Methyl Group Feature: The presence of a methyl group directly attached to a nitrogen atom can sometimes give rise to a distinct C-H symmetric stretching peak just below the main aliphatic C-H absorption region, typically between 2780-2805 cm⁻¹ .[11]

Part 2: Predicted IR Spectrum and Comparative Analysis

Based on the analysis of its functional groups, the predicted key IR absorption peaks for 1-ethyl-N,3-dimethylpiperidin-4-amine are summarized below.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational ModeFunctional Group Assignment
3350 - 3310Medium - WeakN-H StretchSecondary Amine (-NH)
2970 - 2850StrongC-H StretchAliphatic (Ring, Ethyl, Methyls)
~2800Medium - WeakC-H Symmetric StretchN-Methyl Group
1470 - 1440MediumC-H Bend (Scissoring)-CH₂-
1380 - 1370MediumC-H Bend (Umbrella)-CH₃
1250 - 1020Medium - WeakC-N StretchTertiary and Secondary Aliphatic Amines
910 - 665Strong, BroadN-H Wag (Out-of-plane bend)Secondary Amine (-NH)
Comparison with Structurally Related Compounds

To validate these predictions, we can compare them with the known experimental spectra of simpler, structurally related molecules.

  • N-Ethylpiperidine (Tertiary Amine Analogue): This molecule represents the core tertiary amine structure of 1-ethyl-N,3-dimethylpiperidin-4-amine. Its IR spectrum, available in the NIST Chemistry WebBook[12][13], shows strong C-H stretching peaks between ~2800-3000 cm⁻¹ and lacks any significant absorption in the N-H stretching region (>3100 cm⁻¹). This confirms our prediction for the tertiary amine portion of the target molecule.

  • Piperidine (Secondary Amine Analogue): As the parent secondary amine of the piperidine family, its spectrum provides a clear reference for the N-H bond vibrations. The NIST gas-phase IR spectrum for piperidine shows a distinct N-H stretching peak around 3350 cm⁻¹[14], which strongly supports our prediction for the secondary amine group in our target molecule.

This comparative approach allows us to build a confident, predictive interpretation of the spectrum for 1-ethyl-N,3-dimethylpiperidin-4-amine, highlighting the expected presence of a single N-H stretch and the complex C-H and C-N vibrations.

Part 3: Experimental Protocol for IR Spectrum Acquisition

To obtain a reliable IR spectrum for a liquid sample like 1-ethyl-N,3-dimethylpiperidin-4-amine, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the recommended method. ATR is advantageous due to its minimal sample preparation requirements and ease of cleaning.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed and aligned.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, creating a reference spectrum.

    • Causality: The background spectrum is subtracted from the sample spectrum to ensure that the final data contains only the absorption information from the sample itself.

  • Sample Application:

    • Place a single drop of the liquid 1-ethyl-N,3-dimethylpiperidin-4-amine sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • For volatile samples, a cover can be used to minimize evaporation during the scan.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters for a good quality spectrum are:

      • Scan Range: 4000 - 600 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

      • Resolution: 4 cm⁻¹

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and subtract the background spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a solvent-moistened, lint-free wipe. Repeat until no residue remains to prevent cross-contamination of subsequent measurements.

Part 4: Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical flow from the molecular structure of 1-ethyl-N,3-dimethylpiperidin-4-amine to its predicted IR absorption regions.

IR_Correlation cluster_mol 1-ethyl-N,3-dimethylpiperidin-4-amine cluster_groups Functional Groups cluster_peaks Predicted IR Absorption Region (cm⁻¹) mol Molecular Structure ch Aliphatic C-H (sp3) mol->ch nh Secondary Amine (N-H) mol->nh cn Aliphatic C-N mol->cn n_tert Tertiary Amine (No N-H) mol->n_tert ch_stretch 2850-2970 (Strong) ch->ch_stretch Stretching ch_bend 1350-1470 (Medium) ch->ch_bend Bending nh_stretch 3310-3350 (Medium) nh->nh_stretch Stretching nh_wag 665-910 (Strong, Broad) nh->nh_wag Wagging cn_stretch 1020-1250 (Weak-Medium) cn->cn_stretch Stretching n_tert_absence No Peak > 3100 n_tert->n_tert_absence Diagnostic Absence

Caption: Correlation between functional groups of 1-ethyl-N,3-dimethylpiperidin-4-amine and their predicted IR absorption regions.

Conclusion

While an experimental IR spectrum for 1-ethyl-N,3-dimethylpiperidin-4-amine is not publicly available, a robust predictive analysis can be performed based on its known structure and established spectroscopic principles. The key identifying features in its IR spectrum would be a single, medium-intensity N-H stretching band around 3310-3350 cm⁻¹ (confirming the secondary amine), the complete absence of N-H bands typical for primary or unsubstituted secondary amines, and strong aliphatic C-H stretching bands just below 3000 cm⁻¹. The fingerprint region will contain a complex pattern of peaks, including C-N stretching and C-H bending vibrations. This guide provides a comprehensive framework for researchers to interpret experimental data, validate compound identity, and ensure material quality in a drug development setting.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(11), 5236-5246. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Salahaddin-Erbil. (n.d.). Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • S.P.C. Misra College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Problems in Chemistry. (2021, January 11). N-H Stretching and Bending Vibrations. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylpiperidine. PubChem. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800181. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • ResearchGate. (2022). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpiperidin-4-amine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethyl-n,3-dimethylpiperidin-4-amine (C9H20N2). Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • University of Notre Dame. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2965-2977. Retrieved from [Link]

Sources

Strategic Guide: Comparative Synthesis Costs of Piperidine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Costs of Piperidine Amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, from fentanyl analogues to acetylcholinesterase inhibitors like Donepezil. For the process chemist, the synthesis of N-substituted piperidine derivatives presents a classic dichotomy: the low-material-cost but high-waste profile of Reductive Amination , versus the high-precision, high-catalyst-cost profile of Buchwald-Hartwig Cross-Coupling .

This guide provides an objective, data-driven comparison of these two dominant methodologies, supported by experimental protocols and cost-benefit analyses. We analyze not just the bill of materials (BoM), but the "Total Cost of Synthesis" including purification overhead, E-factors, and scalability.

Part 1: Strategic Decision Framework

Before selecting a route, the chemical nature of the electrophile dictates the baseline cost structure. The following decision tree illustrates the logical flow for selecting the most cost-efficient route based on substrate electronic properties.

PiperidineRouteSelection Start Target: N-Substituted Piperidine Electrophile Electrophile Type? Start->Electrophile Alkyl Alkyl/Benzyl Carbonyl Electrophile->Alkyl Aldehyde/Ketone Aryl Aryl Halide Electrophile->Aryl Ar-X (Cl, Br, I) Reductive METHOD A: Reductive Amination (Low BOM Cost, High Waste) Alkyl->Reductive Electronic Ring Electronics? Aryl->Electronic ElectronPoor Electron Deficient (e.g., p-NO2, Pyridine) Electronic->ElectronPoor ElectronRich Electron Rich/Neutral (e.g., p-OMe, Toluene) Electronic->ElectronRich SnAr METHOD C: SNAr Displacement (Lowest Cost, Niche Scope) ElectronPoor->SnAr Buchwald METHOD B: Buchwald-Hartwig (High BOM Cost, High Precision) ElectronRich->Buchwald

Figure 1: Decision matrix for N-functionalization of piperidine. Note that while SNAr is cheapest, its scope is limited to highly activated rings, making Methods A and B the primary competitors for general synthesis.

Part 2: Method A – Reductive Amination

The "Workhorse" Protocol

Reductive amination remains the industrial standard for N-alkyl and N-benzyl piperidines due to the low cost of borohydride reagents. However, the "hidden cost" lies in the workup and toxicity management of cyanoborohydrides or the cost of triacetoxyborohydride (STAB).

Optimized Protocol (Self-Validating)

Target: N-Benzyl-4-piperidone derivative

  • Imine Formation: Charge a reaction vessel with piperidine derivative (1.0 equiv) and benzaldehyde (1.1 equiv) in DCE (Dichloroethane) or MeOH. Add anhydrous

    
     (2.0 equiv) to drive equilibrium.
    
    • Validation: Monitor by TLC. Disappearance of amine spot and appearance of a less polar imine spot confirms Step 1 completion.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise. STAB is preferred over

    
     despite higher cost ($60/kg vs $30/kg) to avoid cyanide waste streams and pH adjustments [1].
    
  • Quench & Workup: Quench with sat.

    
    . Extract with DCM.
    
    • Critical Cost Driver: Amine products often trail on silica. Purification requires basic alumina or amine-doped silica, increasing solvent/material costs significantly.

Cost Analysis Profile
  • Reagents: Low ($). Borohydrides are commodity chemicals.

  • Purification: High (

    
    $). Often requires chromatography due to stoichiometric boron waste.
    
  • Scalability: High, but exothermic induction periods require careful engineering controls.

Part 3: Method B – Buchwald-Hartwig Cross-Coupling

The "Precision" Protocol

For N-aryl piperidines where the aryl ring is unactivated (e.g., phenyl, tolyl), Palladium-catalyzed coupling is the only viable route. The cost entry is high, but the "Total Cost of Ownership" drops due to convergent synthesis and easier purification.

Optimized Protocol (Self-Validating)

Target: N-Phenyl-piperidine derivative

  • Catalyst System: Use a precatalyst system like XPhos Pd G4 (0.5 - 2 mol%) to ensure rapid activation and prevent induction periods common with

    
     [2].
    
  • Reaction: Combine piperidine (1.2 equiv), Aryl Bromide (1.0 equiv), and NaOtBu (1.5 equiv) in Toluene or Dioxane. Degas thoroughly (sparge with Ar for 15 mins). Heat to 80-100°C.

    • Validation: Reaction color change from orange/red to black usually indicates catalyst decomposition (bad). A sustained dark tea color indicates active catalysis.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate.

    • Cost Advantage: The product is often >95% pure after filtration, requiring only crystallization rather than chromatography.

Cost Analysis Profile
  • Reagents: High (

    
    $).[1] Pd precatalysts and phosphine ligands (e.g., BINAP, XPhos) are expensive.
    
  • Purification: Low ($). Filtration + Crystallization often suffices.

  • Scalability: Moderate.[2] Oxygen sensitivity requires inert atmosphere handling.[3]

Part 4: Comparative Data & Cost Synthesis

The following table synthesizes data based on a hypothetical 1kg production run of a functionalized piperidine intermediate.

MetricMethod A: Reductive AminationMethod B: Buchwald-Hartwig
Primary Reagent Cost Low (STAB: ~$45/kg)High (Pd-Cat: ~$2,000+/kg)
Solvent Intensity High (Dilute conditions often needed)Low (Concentrated: 0.5–1.0 M)
Yield (Typical) 70–85%85–98%
E-Factor (Kg Waste/Kg Product) High (15–25) due to silica/solventModerate (8–12)
Purification Labor High (Column Chromatography)Low (Crystallization/Filtration)
Cycle Time 12–24 Hours2–6 Hours (Microwave/Flow)
Total Cost Index 1.0 (Baseline) 1.8 (Small Scale) / 1.2 (Large Scale)

Analysis: While the raw material cost for Buchwald-Hartwig is significantly higher, the Purification Labor and Yield offsets make it competitive at larger scales. Losing 15% of a complex, late-stage intermediate via Reductive Amination is often more expensive than the Palladium catalyst required to secure a 95% yield via Cross-Coupling [3].

Part 5: Process Flow & Cost Accumulation

Visualizing where the money is spent in each process reveals the hidden operational costs.

CostAccumulation cluster_A Method A: Reductive Amination cluster_B Method B: Buchwald-Hartwig A_Input Cheap Reagents A_Process Long Reaction Time A_Input->A_Process A_Workup Complex Extraction (Solvent Cost) A_Process->A_Workup A_Purify Chromatography (Labor + Silica Cost) A_Workup->A_Purify B_Input Expensive Catalyst B_Process Fast Reaction B_Input->B_Process B_Workup Simple Filtration B_Process->B_Workup B_Purify Crystallization (Low Cost) B_Workup->B_Purify

Figure 2: Cost accumulation flow. Note that Method A incurs costs downstream (Workup/Purify), while Method B incurs costs upstream (Input).

Part 6: Future Outlook & Emerging Technologies

The cost landscape is shifting due to two key innovations:

  • Biocatalytic C-H Oxidation: Recent work (Rice University/Scripps, 2024) utilizes enzymatic C-H oxidation followed by radical cross-coupling.[4] This bypasses the need for pre-functionalized aryl halides entirely, potentially reducing step counts by 50% and eliminating Palladium dependency [4].

  • Microwave-Assisted Synthesis: For Buchwald-Hartwig, microwave reactors have demonstrated the ability to reduce reaction times from 24 hours to 10–30 minutes, significantly lowering energy costs and increasing throughput for library synthesis [5].

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Green Chemistry, 2010. (Context on E-factors and solvent selection).
  • Renata, H., et al. "Biocatalytic C-H oxidation and radical cross-coupling of piperidines."[4] Science, 2024.[4]

  • Kaval, N., et al. "Microwave-Assisted Buchwald–Hartwig Amination." Journal of Organic Chemistry, 2024.

Sources

A Senior Application Scientist's Guide to Differentiating 1-ethyl-N,3-dimethylpiperidin-4-amine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. The presence of closely related structural isomers can significantly impact pharmacological activity, toxicity, and intellectual property. This guide provides an in-depth technical comparison of analytical methodologies to reliably differentiate 1-ethyl-N,3-dimethylpiperidin-4-amine from its key structural isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge of Isomeric Ambiguity

1-ethyl-N,3-dimethylpiperidin-4-amine, with the molecular formula C9H20N2, can exist in numerous isomeric forms. These isomers share the same molecular weight, making their differentiation by mass spectrometry alone challenging without careful consideration of fragmentation patterns. Furthermore, their similar physical properties can complicate chromatographic separation. This guide will focus on a selection of plausible positional isomers to illustrate a robust analytical workflow for unambiguous identification.

Target Compound and Representative Structural Isomers:

Compound NameStructureKey Differentiating Features
1-ethyl-N,3-dimethylpiperidin-4-amine (Target) Ethyl group on the piperidine nitrogen (N1), methyl group at position 3, and a methylamino group at position 4.
Isomer A: 1,N,N,3-tetramethylpiperidin-4-amine A dimethylamino group at position 4.
Isomer B: 1-ethyl-N,4-dimethylpiperidin-3-amine Amine and methyl groups are at positions 3 and 4, respectively.
Isomer C: 4-(ethylamino)-1,3-dimethylpiperidine An ethylamino group at position 4.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful First-Line Approach

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable technique for separating and identifying volatile and semi-volatile compounds like the isomers .[1] The separation on the gas chromatograph is based on the compounds' boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their fragmentation patterns upon electron ionization.

Principles of Differentiation by GC-MS

The elution order in a GC system is influenced by the volatility and polarity of the analytes. Generally, less polar compounds with lower boiling points elute earlier. While the boiling points of these isomers are expected to be similar, subtle differences in their structure can lead to resolvable peaks on a suitable capillary column.[2]

More definitively, the mass spectra will exhibit unique fragmentation patterns. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[3] The position of the substituents will direct the fragmentation pathways, resulting in characteristic fragment ions for each isomer.

Predicted GC-MS Data
CompoundPredicted Retention Time OrderKey Predicted Mass Fragments (m/z)Rationale for Fragmentation
Target 358, 71, 85, 127Alpha-cleavage leading to the loss of an ethyl radical from the piperidine nitrogen is less favored than cleavage of the exocyclic C-N bond. The base peak is expected at m/z 58, corresponding to the [CH3NH=CHCH3]+ fragment.
Isomer A 244, 71, 98, 113The dimethylamino group leads to a characteristic fragment at m/z 44 ([CH2=N(CH3)2]+). Alpha-cleavage at the piperidine ring is also prominent.
Isomer B 458, 72, 85, 113The position of the methylamino group at C3 will influence the ring fragmentation, leading to a different pattern compared to the target.
Isomer C 172, 85, 99, 127The ethylamino group will result in a characteristic fragment at m/z 72 ([CH2=NHCH2CH3]+).
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like methanol or dichloromethane.

  • GC-MS System: A gas chromatograph equipped with a capillary column (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the isomers and compare their retention times and mass spectra to the predicted data and reference spectra if available.

GC-MS Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection Separation in Column Separation in Column Sample Injection->Separation in Column Volatility & Polarity Based Ionization (EI) Ionization (EI) Separation in Column->Ionization (EI) Eluting Analytes Fragmentation Fragmentation Ionization (EI)->Fragmentation 70 eV Mass Analysis Mass Analysis Fragmentation->Mass Analysis m/z ratio Data Interpretation Data Interpretation Mass Analysis->Data Interpretation Mass Spectrum

GC-MS analysis workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the clear differentiation of isomers.

Principles of Differentiation by NMR

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The different placement of alkyl and amino groups in the isomers will result in unique sets of chemical shifts for the protons and carbons in the piperidine ring and the substituents.[5] Additionally, the coupling patterns (spin-spin splitting) in the ¹H NMR spectrum will reveal the connectivity of the atoms, providing further confirmation of the structure.

Predicted ¹H and ¹³C NMR Data

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. These predictions are based on established principles of substituent effects on piperidine rings.[6][7]

Predicted ¹H NMR Chemical Shifts (ppm):

CompoundH at C2/C6H at C3/C5H at C4N-CH2CH3N-CH3C-CH3NH-CH3
Target ~2.0-2.8~1.5-2.2~2.5~2.4 (q)-~0.9 (d)~2.4 (s)
Isomer A ~2.1-2.9~1.6-2.3~2.6-~2.3 (s)~0.9 (d)~2.2 (s)
Isomer B ~2.0-2.8~2.6~1.5-2.2~2.4 (q)-~1.0 (d)~2.4 (s)
Isomer C ~2.1-2.9~1.5-2.2~2.5-~2.3 (s)~0.9 (d)~2.6 (q)

Predicted ¹³C NMR Chemical Shifts (ppm):

CompoundC2/C6C3/C5C4N-CH2CH3N-CH3C-CH3NH-CH3
Target ~55, ~52~35, ~30~60~48, ~12-~15~34
Isomer A ~56, ~53~36, ~31~65-~45~16~40 (x2)
Isomer B ~55, ~52~62~33~48, ~12-~15~34
Isomer C ~56, ~53~35, ~30~58-~45~16~45, ~15
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[8][9]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms for unambiguous assignment.

  • Data Analysis: Assign the signals in the spectra based on their chemical shifts, integration (for ¹H), and splitting patterns. Compare the assignments with the predicted data to confirm the structure.

NMR_Differentiation cluster_Target Target Molecule cluster_IsomerA Isomer A cluster_IsomerB Isomer B Target_Structure 1-ethyl-N,3-dimethyl piperidin-4-amine Target_NMR Unique ¹H and ¹³C chemical shifts Target_Structure->Target_NMR IsomerA_Structure 1,N,N,3-tetramethyl piperidin-4-amine IsomerA_NMR Distinct shifts due to N(CH₃)₂ at C4 IsomerA_Structure->IsomerA_NMR IsomerB_Structure 1-ethyl-N,4-dimethyl piperidin-3-amine IsomerB_NMR Different ring carbon and proton shifts IsomerB_Structure->IsomerB_NMR NMR_Spectrometer NMR_Spectrometer NMR_Spectrometer->Target_NMR NMR_Spectrometer->IsomerA_NMR NMR_Spectrometer->IsomerB_NMR

Structural differences lead to distinct NMR signals.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR or GC-MS for differentiating these specific isomers, IR spectroscopy can provide valuable confirmatory information, particularly regarding the types of amine groups present.

Principles of Differentiation by IR

IR spectroscopy measures the vibrations of bonds within a molecule. The N-H stretching and bending vibrations are particularly useful for distinguishing between primary, secondary, and tertiary amines.[10]

  • Primary amines (R-NH₂): Typically show two N-H stretching bands.

  • Secondary amines (R₂NH): Show one N-H stretching band.

  • Tertiary amines (R₃N): Show no N-H stretching bands.

Predicted IR Data
CompoundKey Expected IR Bands (cm⁻¹)Rationale
Target ~3300-3250 (weak, sharp)N-H stretch of the secondary amine.
Isomer A No N-H stretchContains only tertiary amines.
Isomer B ~3300-3250 (weak, sharp)N-H stretch of the secondary amine.
Isomer C ~3300-3250 (weak, sharp)N-H stretch of the secondary amine.

While the target and isomers B and C will all show a secondary amine N-H stretch, the absence of this band in Isomer A provides a clear point of differentiation.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • IR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the N-H stretching region.

IR_Functional_Groups cluster_FunctionalGroups Key Functional Groups cluster_IR_Regions Characteristic IR Regions (cm⁻¹) Molecule Molecule Secondary_Amine Secondary Amine (N-H) Molecule->Secondary_Amine Tertiary_Amine Tertiary Amine (C-N) Molecule->Tertiary_Amine NH_Stretch ~3300-3250 Secondary_Amine->NH_Stretch Stretching Vibration CN_Stretch ~1250-1020 Tertiary_Amine->CN_Stretch Stretching Vibration

Sources

Quality Control Parameters for Pharmaceutical Grade Piperidine Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Parameters for Pharmaceutical Grade Piperidine Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Piperidine Pharmacophore

Piperidine amines represent a cornerstone structural motif in modern medicinal chemistry, serving as the backbone for diverse therapeutic agents including antihistamines (fexofenadine), analgesics (fentanyl analogues), and stimulants (methylphenidate).[2] However, their dual nature as both versatile building blocks and potential precursors to genotoxic impurities—specifically nitrosamines—demands a rigorous, multi-dimensional quality control (QC) strategy.

This guide moves beyond standard Certificate of Analysis (CoA) parameters to objectively compare analytical methodologies. We evaluate the performance of Derivatized HPLC-UV versus Direct LC-MS/MS and GC-FID , providing evidence-based protocols to ensure pharmaceutical-grade integrity.

Critical Impurity Profiling: The Nitrosamine Challenge

The most significant QC parameter for secondary piperidine amines is the risk of N-nitrosamine formation. Unlike tertiary amines, secondary piperidines can react directly with nitrosating agents (nitrites) in excipients or solvents to form Nitrosamine Drug Substance Related Impurities (NDSRIs).

Mechanism of Risk

The following pathway illustrates why "Standard" purity testing (HPLC-UV) is insufficient for safety assurance, necessitating specific high-sensitivity screening.

NitrosaminePathway Piperidine Piperidine Amine (Secondary Amine) Intermediate N-Nitrosoammonium Intermediate Piperidine->Intermediate Acidic Conditions Nitrite Nitrosating Agent (NO2- from Excipients) Nitrite->Intermediate NDSRI N-Nitrosopiperidine (Potent Carcinogen) Intermediate->NDSRI Dehydration (-H2O)

Figure 1: Mechanism of N-Nitrosopiperidine formation. Secondary amines are high-risk substrates requiring specific trace-level monitoring.

Comparative Analysis of Analytical Methodologies

For pharmaceutical-grade piperidines, the choice of analytical method dictates the sensitivity to critical impurities. Piperidine lacks a strong UV chromophore, making direct UV detection prone to high Limits of Quantitation (LOQ).

Performance Matrix: HPLC vs. GC vs. LC-MS
ParameterMethod A: Derivatized HPLC-UV Method B: Headspace GC-FID Method C: Direct LC-MS/MS
Primary Application Assay (Purity %) & Enantiomeric PurityResidual Solvents & Volatile ImpuritiesTrace Impurity Profiling (Nitrosamines)
Detection Principle UV (254 nm) via Tosyl/Benzoyl tagFlame Ionization (Carbon count)Mass-to-Charge Ratio (MRM mode)
Limit of Detection (LOD) ~0.05 µg/mL~1.0 µg/mL< 0.001 µg/mL (1 ppb)
Linearity (R²) > 0.999> 0.995> 0.998
Sample Prep Time High (Requires reaction)Low (Direct injection)Low (Dilute & Shoot)
Specific Limitation Kinetic variability of derivatizationThermal degradation of saltsMatrix effects / Cost

Expert Insight: While LC-MS is superior for safety (impurity) testing, Derivatized HPLC remains the gold standard for assay (potency) testing because it is less susceptible to ionization suppression issues that can skew quantitative mass spectrometry results at high concentrations.

Experimental Protocols
Protocol A: Pre-Column Derivatization HPLC (For Assay)

Objective: To quantify piperidine content by introducing a UV-active chromophore, overcoming the lack of native UV absorption.

  • Reagents: 4-Toluenesulfonyl chloride (Tosyl chloride), Borate buffer (pH 9.0), Acetonitrile (HPLC grade).

  • Derivatization Step:

    • Mix 1.0 mL of sample solution (approx. 1 mg/mL piperidine) with 1.0 mL of Borate buffer.

    • Add 1.0 mL of Tosyl chloride solution (5 mg/mL in acetonitrile).

    • Incubate at 50°C for 20 minutes . ( Criticality: Temperature control ensures complete reaction without degrading the derivative.)

    • Quench with 0.5 mL 1M HCl.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile : Water (55:45 v/v).

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV at 230 nm.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between piperidine-tosyl derivative and reagent peaks.

Protocol B: Chiral Purity by HPLC (For Chiral Piperidines)

Context: Many piperidine drugs (e.g., Ropivacaine) are chiral. Enantiomeric purity is a safety-critical parameter.[1]

  • Stationary Phase: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine is essential to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

  • Detection: UV at 210-220 nm (or Refractive Index if non-chromophoric).

Specification Comparison: Pharma Grade vs. Technical Grade

Selecting the correct grade prevents downstream failure in GMP synthesis.

SpecificationPharma Grade (API/Intermediate) Technical Grade Impact on Drug Development
Assay 98.0% – 102.0%≥ 95.0%Low purity affects stoichiometry in synthesis.
Nitrosamines Complies with FDA/EMA Limits Not TestedCritical Safety Risk. Technical grade may contain ppm levels of NDMA.
Water Content ≤ 0.5% (Karl Fischer)≤ 2.0%Excess water hydrolyzes sensitive reagents (e.g., acid chlorides).
Heavy Metals ≤ 10 ppmNot SpecifiedCatalyst poisoning in subsequent hydrogenation steps.
Appearance White Crystalline PowderYellow/Beige SolidColor indicates oxidation (N-oxides) which are reactive impurities.
Strategic QC Workflow (Decision Tree)

This workflow ensures compliance with ICH Q3A/B and M7 guidelines.

QC_Workflow Start Sample Receipt: Piperidine Amine ID_Test Identification (IR / NMR) Start->ID_Test Chiral_Check Is Molecule Chiral? ID_Test->Chiral_Check Chiral_HPLC Chiral HPLC (Limit: Enantiomer < 0.5%) Chiral_Check->Chiral_HPLC Yes Purity_Assay Purity Assay (Derivatized HPLC) Chiral_Check->Purity_Assay No Chiral_HPLC->Purity_Assay Nitrosamine_Risk Nitrosamine Screen (LC-MS/MS) Purity_Assay->Nitrosamine_Risk Release Release for GMP Synthesis Nitrosamine_Risk->Release Pass Reject Reject / Reprocess Nitrosamine_Risk->Reject Fail

Figure 2: Integrated Quality Control Decision Tree for Piperidine Amines.

References
  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. USP-NF.[4][5] Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6] (2024 Revision).[6] Link

  • BenchChem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (2025).[1][2][3][7][8][9] Link

  • National Institutes of Health (PubMed). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[10] Chirality (2014).[1][10] Link

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[1][2][3][7][8][9] Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N,3-dimethylpiperidin-4-amine
Reactant of Route 2
1-ethyl-N,3-dimethylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.